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  • Product: 2-(Methoxymethyl)pent-4-enoic acid
  • CAS: 89609-30-3

Core Science & Biosynthesis

Foundational

Synthesis of novel alpha-alkoxy pentenoic acids

Synthesis of Novel α -Alkoxy Pentenoic Acids: Mechanistic Insights and Advanced Methodologies Abstract The synthesis of α -alkoxy carboxylic acids, particularly pentenoic acid derivatives, represents a critical juncture...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of Novel α -Alkoxy Pentenoic Acids: Mechanistic Insights and Advanced Methodologies

Abstract The synthesis of α -alkoxy carboxylic acids, particularly pentenoic acid derivatives, represents a critical juncture in modern drug development. These motifs are ubiquitous in peroxisome proliferator-activated receptor (PPAR- γ ) agonists[1] and matrix metalloproteinase inhibitors[2]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic synthetic descriptions, focusing instead on the mechanistic causality, stereocontrol, and self-validating experimental designs required to synthesize these complex molecules with high enantiomeric excess (ee) and yield.

Strategic Pathways for α -Alkoxy Pentenoic Acid Synthesis

The architectural complexity of α -alkoxy pentenoic acids demands highly selective synthetic routes. We prioritize three primary methodologies based on their scalability, atom economy, and stereocontrol:

A. Iridium-Catalyzed Asymmetric Hydrogenation

The most elegant approach to chiral α -alkoxy pentenoic acids involves the asymmetric hydrogenation of α -alkoxy α,β -unsaturated carboxylic acids. Utilizing[3], this method achieves exceptional enantioselectivities (up to 99.8% ee)[3]. Causality: The rigid, sterically hindered chiral environment of the spiro ligand prevents the formation of inactive catalyst trimers and enforces a strict trajectory for hydride transfer[3]. The carboxylic acid moiety coordinates directly to the Ir(III) center, directing the olefin insertion and ensuring high facial selectivity.

B. Direct O -Alkylation via Dianion Intermediates

For racemic or substrate-directed syntheses, direct O -alkylation of 2-hydroxy-4-pentenoic acid is highly effective. Causality: Carboxylic acids are significantly more acidic ( pKa​≈4.5 ) than α -hydroxyl groups ( pKa​≈15 ). By deploying >2.0 equivalents of a strong base (e.g., NaH) in an aprotic solvent, we sequentially deprotonate the carboxylate and the hydroxyl group to form a reactive dianion[4]. The resulting alkoxide is highly nucleophilic and rapidly attacks the alkyl halide via an SN​2 mechanism.

C. Rhodium-Catalyzed O -H Insertion

An alternative route involves the[5] in the presence of pentenols. Causality: Rh(II) acetate stabilizes the highly reactive carbenoid intermediate. The electrophilic carbenoid selectively inserts into the O -H bond of the alcohol rather than undergoing cyclopropanation with the terminal olefin, provided the steric bulk of the catalyst is properly tuned[5].

G Start Precursor Selection (Unsaturated Acids / alpha-Hydroxy Acids) IrCat Ir-Catalyzed Asymmetric Hydrogenation (Chiral Spiro Phosphino-Oxazoline) Start->IrCat alpha-alkoxy alpha,beta-unsaturated OAlk Direct O-Alkylation (NaH / Alkyl Halide / Aprotic Solvent) Start->OAlk alpha-hydroxy pentenoic acid RhCat Rh(II)-Catalyzed O-H Insertion (Rhodium Carbenoids + Alcohols) Start->RhCat diazoacetates + alcohols Target Novel alpha-Alkoxy Pentenoic Acids (High ee%, High Yield) IrCat->Target OAlk->Target RhCat->Target

Fig 1. Strategic pathways for the synthesis of α -alkoxy pentenoic acids.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory analytical checkpoint to prevent the propagation of failed intermediates.

Protocol 1: Enantioselective Hydrogenation of α -Alkoxy-2-Pentenoic Acid

Objective: Synthesize (S)-2-ethoxy-4-pentenoic acid via Ir-catalysis.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol%) and (S)-SIPHOX ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to ensure complete complexation.

    • Validation Checkpoint 1: Extract a 10μL aliquot for 31P NMR. A single sharp peak indicates uniform catalyst formation. Multiple peaks suggest ligand oxidation or incomplete complexation.

  • Substrate Loading: Add α -ethoxy-2-pentenoic acid (1.0 mmol) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation reactor.

  • Hydrogenation: Purge the reactor with H2​ gas three times. Pressurize to 50 atm and stir at room temperature for 12 hours.

    • Causality: High pressure ensures the oxidative addition of H2​ to the Ir(I) center outcompetes potential catalyst deactivation pathways.

  • Workup & Validation: Vent the reactor. Filter the mixture through a short pad of silica to remove the iridium catalyst.

    • Validation Checkpoint 2: Perform Chiral HPLC on the crude mixture. The presence of a single major peak confirms successful chiral induction (target >99% ee)[3].

CatalyticCycle IrI Ir(I) Complex Active Catalyst IrIII Ir(III) Dihydride Intermediate IrI->IrIII H2 Oxidative Addition Coord Olefin Coordination IrIII->Coord Substrate Binding Insert Migratory Insertion Coord->Insert Hydride Transfer RedElim Reductive Elimination Insert->RedElim Alkyl-Ir Formation RedElim->IrI Product Release

Fig 2. Ir(I)/Ir(III) catalytic cycle for the asymmetric hydrogenation of unsaturated acids.

Protocol 2: Direct O -Alkylation via Dianion Generation

Objective: Synthesize 2-methoxy-4-pentenoic acid from 2-hydroxy-4-pentenoic acid.

  • Dianion Generation: Dissolve 2-hydroxy-4-pentenoic acid (1.0 eq) in anhydrous THF at 0∘C . Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)[4].

    • Causality: The first equivalent of NaH deprotonates the carboxylic acid. The second equivalent deprotonates the α -hydroxyl group. Maintaining 0∘C prevents unwanted β -elimination or retro-aldol type side reactions.

    • Validation Checkpoint 1: Hydrogen gas evolution should cease after 30 minutes. Visual cessation of bubbling is the primary kinetic indicator that dianion formation is complete.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Quenching & Isolation: Carefully quench with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate ( 3×20 mL).

    • Validation Checkpoint 2: TLC (Hexane:EtOAc 7:3 with bromocresol green stain). The product will appear as a distinct yellow spot against the blue background, confirming the preservation of the acidic carboxylic acid moiety.

Quantitative Data Presentation

To benchmark these methodologies, the following table summarizes the quantitative performance metrics of the discussed synthetic routes based on empirical literature standards.

Synthetic MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Limitation
Asymmetric Hydrogenation Ir(I)-Spiro Phosphino-Oxazoline92 - 98%> 99%High (TON > 10,000)Requires specialized chiral ligands
Direct O -Alkylation NaH / Alkyl Iodide75 - 85%N/A (Racemic)Very HighPotential for over-alkylation (esterification)
Rh-Catalyzed O -H Insertion Rh2​(OAc)4​ / Diazoacetates65 - 80%85 - 92%ModerateHandling of hazardous diazo compounds

Conclusion

The synthesis of novel α -alkoxy pentenoic acids requires a rigorous understanding of organometallic catalysis and physical organic chemistry. While direct O -alkylation serves as a robust method for racemic library generation, the Iridium-catalyzed asymmetric hydrogenation stands out as the premier method for late-stage, highly enantioselective drug development. By implementing the self-validating protocols detailed above, researchers can ensure high fidelity and reproducibility in their synthetic workflows.

References
  • Enantioselective Hydrogenation of Alpha-Aryloxy and Alpha-Alkoxy Alpha,beta-Unsaturated Carboxylic Acids Catalyzed by Chiral Spiro iridium/phosphino-oxazoline Complexes Journal of the American Chemical Society, 2010. URL:[Link]

  • Diastereoselectivity in the O-H Insertion Reactions of Rhodium Carbenoids Derived from Phenyldiazoacetates of Chiral Alcohols. Preparation of α -Hydroxy and α -Alkoxy Esters The Journal of Organic Chemistry, 1995. URL:[Link]

  • Process for preparation of alpha-alkoxy acetic acids and their salts (EP0512472A1)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Methoxymethyl)pent-4-enoic acid

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks is critical. 2-(Methoxymethyl)pent-4-enoic acid is a highly versatile, orthogonally rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks is critical. 2-(Methoxymethyl)pent-4-enoic acid is a highly versatile, orthogonally reactive aliphatic intermediate. Featuring a terminal olefin, a carboxylic acid, and an α -methoxymethyl (MOM) ether, this compound serves as a privileged scaffold for the construction of peptidomimetics, conformationally constrained macrocycles, and complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, its orthogonal reactivity profile, and a self-validating protocol for its asymmetric synthesis.

Core Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 2-(methoxymethyl)pent-4-enoic acid is essential for predicting its behavior in downstream synthetic steps, particularly in aqueous extractions and chromatographic purifications. The data below synthesizes known registry information and predicted molecular characteristics .

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC Name 2-(methoxymethyl)pent-4-enoic acid
CAS Registry Number 89609-30-3 (Racemic) 1345706-65-1 (2R-enantiomer)
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Exact Mass 144.0786 Da
Predicted pKₐ ~ 4.5 – 4.8 (Carboxylic acid)
Predicted logP ~ 1.2
Hydrogen Bond Donors 1 (-OH of the carboxylic acid)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, hydroxyl oxygen, ether oxygen)
Physical State Colorless to pale yellow oil

Orthogonal Reactivity and Mechanistic Pathways

The synthetic value of 2-(methoxymethyl)pent-4-enoic acid lies in the strict orthogonality of its three functional groups. Each site can be manipulated independently without cross-reactivity, provided the correct reaction conditions are selected.

  • Carboxylic Acid (C1): Acts as the primary handle for chain elongation. It readily undergoes amidation with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) to form peptidomimetics.

  • Terminal Alkene (C4-C5): A highly accessible π -system. It is an ideal substrate for cross-metathesis (CM) or ring-closing metathesis (RCM) utilizing Ruthenium-based catalysts . It can also undergo anti-Markovnikov hydroboration-oxidation to yield a primary alcohol.

  • Methoxymethyl (MOM) Ether (C2 sidechain): The MOM group is highly stable to strong bases, nucleophiles, and catalytic hydrogenation (under standard conditions). It can be selectively cleaved using Lewis acids or Brønsted acids (e.g., TFA, HCl in MeOH) to reveal a free hydroxyl group for late-stage functionalization .

ReactivityMap Core 2-(Methoxymethyl) pent-4-enoic acid Carboxyl Carboxylic Acid (pKa ~ 4.5) Core->Carboxyl Site 1 Alkene Terminal Alkene (C4-C5) Core->Alkene Site 2 MOM MOM Ether (-CH2OCH3) Core->MOM Site 3 Amide Amide Coupling (Peptidomimetics) Carboxyl->Amide EDC/HOBt or HATU Metathesis Cross-Metathesis / RCM (Macrocycles) Alkene->Metathesis Grubbs Catalyst Deprotect Acidic Cleavage (Free Hydroxyl) MOM->Deprotect HCl or TFA

Caption: Reactivity map of 2-(Methoxymethyl)pent-4-enoic acid highlighting orthogonal functionalization.

Synthetic Methodologies: Asymmetric Construction

For applications in targeted drug discovery, the enantiopure form—specifically (2R)-2-(methoxymethyl)pent-4-enoic acid—is often required. The most reliable method for constructing this α -chiral center is the Evans Asymmetric Alkylation .

By utilizing a chiral oxazolidinone auxiliary, the stereochemical outcome of the enolate alkylation is tightly controlled.

SyntheticWorkflow Step1 1. Acylation 3-Methoxypropanoic Acid + Evans Auxiliary Step2 2. Enolization NaHMDS, THF, -78 °C Step1->Step2 Forms N-acyl oxazolidinone Step3 3. Asymmetric Alkylation Allyl Bromide Step2->Step3 Generates Z-enolate Step4 4. Auxiliary Cleavage LiOH, H2O2, THF/H2O Step3->Step4 Facial selective attack Product (2R)-2-(Methoxymethyl)pent-4-enoic acid (>95% ee) Step4->Product Hydrolysis

Caption: Evans asymmetric alkylation workflow for synthesizing (2R)-2-(methoxymethyl)pent-4-enoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific mechanistic causality and observable validation metrics to ensure process integrity.

Step 1: Enolate Generation
  • Procedure: Dissolve the N-(3-methoxypropanoyl)oxazolidinone (bearing an (S)-benzyl or (S)-isopropyl directing group) in anhydrous THF. Cool the reaction flask to -78 °C under an inert argon atmosphere. Dropwise, add 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS). Stir for 30 minutes.

  • Causality: NaHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the α -carbon without attacking the auxiliary's carbonyl. The low temperature (-78 °C) thermodynamically favors the formation of the highly stable (Z)-enolate and prevents ketene degradation pathways.

  • System Validation: The solution should remain clear and pale. To validate enolization, quench a 0.1 mL aliquot with D₂O. A ¹H NMR of the crude aliquot should show >95% deuterium incorporation at the α -position (disappearance of the α -proton signal).

Step 2: Asymmetric Alkylation
  • Procedure: To the -78 °C enolate solution, add 1.5 equivalents of allyl bromide dropwise. Allow the reaction to slowly warm to -20 °C over 3 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The bulky substituent on the chiral oxazolidinone sterically shields the Re face of the (Z)-enolate. Consequently, the highly electrophilic allyl bromide is forced to approach exclusively from the less hindered Si face, establishing the (2R) stereocenter.

  • System Validation: TLC monitoring (e.g., 80:20 Hexanes/EtOAc) will reveal the consumption of the starting material and the emergence of a distinct, less polar spot corresponding to the alkylated adduct.

Step 3: Auxiliary Cleavage (Hydrolysis)
  • Procedure: Dissolve the purified alkylated adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C. Sequentially add 4.0 equivalents of 30% aqueous H₂O₂ followed by 2.0 equivalents of LiOH. Stir for 1 hour. Quench carefully with 1.5 M aqueous Na₂SO₃.

  • Causality: Standard basic hydrolysis (LiOH alone) often leads to unwanted endocyclic cleavage of the oxazolidinone ring or racemization of the newly formed α -center. The addition of H₂O₂ generates the lithium hydroperoxide anion (LiOOH). Driven by the α -effect, LiOOH is highly nucleophilic and selectively attacks the exocyclic imide carbonyl, smoothly liberating the target carboxylic acid while leaving the chiral auxiliary intact for recovery.

  • System Validation: Upon the addition of Na₂SO₃ (to quench excess peroxide), mild gas evolution (O₂) is a positive visual cue. Following acidification to pH 2 and EtOAc extraction, the final product's integrity is validated via ¹H NMR: look for the distinct terminal alkene multiplet at ~5.8 ppm and the MOM ether singlet at ~3.3 ppm.

Applications in Drug Development

The architectural features of 2-(methoxymethyl)pent-4-enoic acid make it an exceptional precursor in the synthesis of conformationally constrained macrocycles .

In modern drug design, locking a peptide into a specific bioactive conformation (e.g., an α -helix or β -turn) drastically improves its binding affinity and proteolytic stability. By coupling the carboxylic acid of this molecule to the N-terminus of a peptide sequence, and subsequently utilizing the terminal alkene to perform a Ring-Closing Metathesis (RCM) with another olefinic residue (such as an allylglycine) further down the peptide chain, chemists can rapidly generate stapled peptides.

Furthermore, the MOM ether provides a permanent hydrogen-bond acceptor to modulate the drug's lipophilicity (logP), or it can be selectively unmasked post-cyclization to yield a hydroxyl group, acting as a handle for attaching fluorophores, PEG chains, or targeted degradation tags (PROTACs).

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. URL:[Link]

  • Grubbs, R. H. "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006, 45(23), 3760-3765. URL:[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006. URL:[Link]

Foundational

Investigation of the Reactivity of the Terminal Alkene in 2-(Methoxymethyl)pent-4-enoic Acid

Executive Summary and Structural Rationale 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3) is a highly versatile bifunctional building block utilized in advanced organic synthesis and active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3) is a highly versatile bifunctional building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. The molecule's architecture features a terminal unactivated alkene, a carboxylic acid, and a methoxymethyl ether group. The strategic positioning of the terminal alkene relative to the carboxylic acid (a 1,4-relationship) makes it an exceptional candidate for proximity-driven intramolecular reactions, such as lactonization, as well as intermolecular functionalizations[2].

This technical guide dissects the reactivity of this terminal alkene, providing field-proven, self-validating protocols for drug development professionals. By understanding the causality behind catalyst selection and reaction conditions, researchers can predictably control the regioselectivity and stereoselectivity of transformations involving this scaffold.

Core Reactivity Profiles

Electrophilic Halolactonization

The terminal alkene of pent-4-enoic acid derivatives is highly susceptible to electrophilic activation by halogen sources (e.g., N-bromosuccinimide, NBS). Recent advancements demonstrate that chalcogen-bond activation utilizing telluronium catalysts significantly accelerates this process[3]. The reaction typically proceeds via a halonium ion intermediate, followed by intramolecular nucleophilic attack by the pendant carboxylate. Due to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, yielding a 5-membered halomethyl lactone[3]. The methoxymethyl ether at the C2 position introduces steric bulk that can influence the diastereoselectivity of the ring closure.

Olefin Difunctionalization

Beyond intramolecular trapping, the unactivated terminal olefin can undergo intermolecular difunctionalization. Visible-light-driven organophotocatalytic processes enable the addition of activated alkyl bromides (such as α -bromoketones or α -bromoesters) across the double bond[4]. This radical-mediated pathway allows for the construction of structurally diverse 1,4-functionalized products and subsequent heterocycle formation.

Transition-Metal Catalyzed Isomerization

When terminal alkene reactivity needs to be suppressed or modified, the double bond can be migrated. Air-stable Molybdenum(0) complexes, activated by a p-toluenesulfonic acid (TsOH) cocatalyst, efficiently isomerize terminal alkenes to internal (Z)-2-alkenes[5]. The mechanism involves a 2,1-insertion of the terminal alkene into a molybdenum hydride species, followed by stereoselective β -hydride elimination[5].

Mechanistic Workflows and Logical Relationships

The following diagram illustrates the divergent synthetic pathways available for the terminal alkene of 2-(Methoxymethyl)pent-4-enoic acid.

Reactivity SM 2-(Methoxymethyl)pent-4-enoic acid Halo Telluronium / NBS Electrophilic Activation SM->Halo Halogenation Photo Photocatalysis / R-Br Radical Addition SM->Photo Intermolecular addition Isom Mo(0) Catalyst / TsOH Alkene Migration SM->Isom Isomerization Lactone 5-exo-trig Cyclization (Bromolactone) Halo->Lactone Intramolecular trap Difunc 1,4-Difunctionalized Adduct Photo->Difunc Radical quench Internal (Z)-2-Alkene Derivative Isom->Internal Beta-hydride elim.

Divergent reactivity pathways of the terminal alkene in pent-4-enoic acid derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Telluronium-Catalyzed Bromolactonization

Objective: Conversion of the terminal alkene to a bromomethyl lactone via 5-exo-trig cyclization. Causality & Design: Telluronium catalysts activate NBS via chalcogen bonding, lowering the activation energy for halonium ion formation. Dimethyl terephthalate is included as an internal standard for immediate quantitative NMR validation[3].

  • Preparation: In an oven-dried vial under nitrogen, dissolve 2-(Methoxymethyl)pent-4-enoic acid (0.20 mmol) in anhydrous CD2Cl2 (1.0 mL).

  • Catalyst Addition: Add the telluronium catalyst (5 mol%). Validation: The solution should remain clear; any precipitation indicates moisture contamination.

  • Internal Standard: Add dimethyl terephthalate (0.05 mmol) as an internal standard for 1 H NMR yield determination.

  • Reagent Introduction: Add N-bromosuccinimide (NBS, 0.21 mmol) in one portion at 25 °C.

  • Monitoring: Stir for 2 hours. Self-Validation: Take a 50 μ L aliquot, dilute with CD2Cl2, and acquire a 1 H NMR spectrum. The disappearance of terminal alkene multiplet signals (approx. δ 5.0-5.8 ppm) and the appearance of the lactone methine/methylene signals confirm conversion[3].

  • Workup: Quench with saturated aqueous Na2S2O3, extract with CH2Cl2, dry over MgSO4, and concentrate in vacuo.

Protocol B: Molybdenum-Catalyzed Z-Selective Isomerization

Objective: Migration of the terminal alkene to the internal (Z)-2-alkene position. Causality & Design: The Mo(CO)4(PPh3)2 catalyst requires TsOH to generate the active Mo-hydride species. The reaction is run in THF to coordinate and stabilize the intermediate[5].

  • Setup: In a glovebox, charge a Schlenk flask with cis-Mo(CO)4(PPh3)2 (0.5 mol%) and TsOH (5 mol%)[5].

  • Substrate Addition: Add 2-(Methoxymethyl)pent-4-enoic acid (1.00 mmol) dissolved in anhydrous THF (1.0 mL).

  • Reaction: Heat the mixture to 66 °C for 24 hours under a nitrogen atmosphere.

  • Validation: Analyze the crude mixture via GC-MS or 1 H NMR. Self-Validation: The shift of the alkene protons from the terminal position to the internal position (approx. δ 5.4-5.6 ppm) and the integration ratio of Z vs. E coupling constants (J ~ 11 Hz for Z, J ~ 15 Hz for E) validate the stereoselectivity[5].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes for the functionalization of pent-4-enoic acid derivatives based on the cited methodologies.

Reaction TypeCatalyst / Reagent SystemTarget TransformationYield (%)Selectivity / RatioRef
Bromolactonization Telluronium (5 mol%) / NBSTerminal Alkene Bromolactone92 - 95%>95% exo selectivity[3]
Difunctionalization Photocatalyst / Alkyl BromideTerminal Alkene 1,4-Adduct65 - 85%d.r. approx 1:1[4]
Isomerization Mo(CO)4(PPh3)2 / TsOHTerminal Alkene (Z)-2-Alkene81 - 85%Up to 8:1 (Z:E)[5]

References

  • The Crucial Role of 4-Pentenoic Acid CAS 591-80-0 in Chemical Manufacturing Source: nbinno.com URL:[Link]

  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex Source: Organometallics - ACS Publications URL:[Link]

  • Substrate scope for the olefin difunctionalization of pent-4-enoic acid with activated alkyl bromides Source: ResearchGate (Tetrahedron Letters) URL:[Link]

  • Telluronium-Catalyzed Halogenation Reactions: Chalcogen-Bond Activation of N-Halosuccinimides and Catalysis Source: Chemistry – A European Journal - Wiley Online Library URL:[Link]

Sources

Exploratory

Exploration of the stability of 2-(Methoxymethyl)pent-4-enoic acid under various conditions

Introduction In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive exploration of the stability of 2-(Methoxymethyl)pent-4-enoic acid under various stress conditions. As a molecule featuring a confluence of a carboxylic acid, a methoxymethyl (MOM) ether, and a terminal alkene, its chemical behavior presents a unique case study for stability analysis.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The narrative is structured to not only present methodologies but to also elucidate the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of the molecule's intrinsic properties.

Molecular Profile and Inherent Reactivity of 2-(Methoxymethyl)pent-4-enoic Acid

2-(Methoxymethyl)pent-4-enoic acid possesses three key functional groups that dictate its reactivity and potential degradation pathways:

  • Methoxymethyl (MOM) Ether: The MOM ether is a common protecting group for alcohols, known for its stability in basic and weakly acidic conditions. However, it is susceptible to cleavage under strong acidic conditions.[1] The acid-catalyzed hydrolysis of MOM ethers can proceed through an oxonium ion intermediate.[2]

  • Terminal Alkene: The carbon-carbon double bond is an electron-rich center, making it a target for oxidative degradation.[3] Reactions at this site can lead to a variety of products, including diols and carbonyl compounds.[4]

  • Carboxylic Acid: While generally a stable functional group, unsaturated carboxylic acids can be prone to polymerization.[5] The carboxylic acid moiety also influences the molecule's solubility and can participate in acid-base reactions.

A holistic stability assessment must therefore consider the lability of each of these functional groups under a range of environmental stressors.

Theoretical Degradation Pathways

Based on the known reactivity of its constituent functional groups, several degradation pathways for 2-(Methoxymethyl)pent-4-enoic acid can be postulated. Understanding these pathways is crucial for designing appropriate analytical methods to detect and quantify potential degradation products.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is expected to be the cleavage of the methoxymethyl ether. This reaction is acid-catalyzed and can result in the formation of 2-hydroxy-pent-4-enoic acid, formaldehyde, and methanol.[2][6] The reaction mechanism likely involves protonation of the ether oxygen, followed by C-O bond cleavage.

Base-Catalyzed Hydrolysis: The molecule is expected to be relatively stable under basic conditions, as MOM ethers are generally resistant to base-catalyzed cleavage.[1] The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable.

Oxidative Degradation

The terminal alkene is the most likely site for oxidative degradation. Common oxidizing agents can react with the double bond to yield various products. For instance, oxidation can lead to the formation of a diol, or oxidative cleavage could result in the formation of aldehydes and carboxylic acids.[3][4]

Photodegradation

Molecules containing alkenes and carbonyl groups can be susceptible to degradation upon exposure to light.[7][8] Potential photolytic degradation pathways could involve isomerization of the double bond, or more complex radical-mediated reactions.

Thermal Degradation

At elevated temperatures, the molecule may undergo decarboxylation, although this typically requires harsh conditions. The presence of the unsaturated bond could also lead to polymerization at high temperatures.[5]

Degradation Pathways cluster_conditions Stress Conditions cluster_molecule 2-(Methoxymethyl)pent-4-enoic acid cluster_products Potential Degradation Products Acid Acidic pH Hydrolysis_Product 2-Hydroxy-pent-4-enoic acid + Formaldehyde + Methanol Base Basic pH Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation_Product_Diol 2-(Methoxymethyl)pentane-1,4-diol Oxidation_Product_Cleavage Aldehydes/Carboxylic Acids Light UV/Vis Light Polymer Polymerized Species Heat Elevated Temperature Molecule C₇H₁₂O₃ Molecule->Hydrolysis_Product Acidic Hydrolysis Molecule->Oxidation_Product_Diol Oxidation Molecule->Oxidation_Product_Cleavage Oxidative Cleavage Molecule->Polymer Thermal/Photochemical

Caption: Potential degradation pathways of 2-(Methoxymethyl)pent-4-enoic acid under various stress conditions.

Experimental Design for Forced Degradation Studies

A forced degradation study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[8] The following protocols are designed to provide a comprehensive assessment of the stability of 2-(Methoxymethyl)pent-4-enoic acid.

General Considerations
  • Concentration: A stock solution of 2-(Methoxymethyl)pent-4-enoic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Controls: A control sample, protected from the stress condition, should be analyzed at each time point.

  • Time Points: Samples should be analyzed at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the degradation kinetics.

Hydrolytic Stability
  • Acidic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute with mobile phase for analysis.

  • Basic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • At each time point, withdraw a sample, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute with mobile phase for analysis.

Oxidative Stability
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • At each time point, withdraw a sample and dilute with mobile phase for analysis.

Photostability
  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9]

  • A dark control sample should be stored under the same conditions but protected from light.

  • At each time point, withdraw a sample from both the exposed and dark control solutions for analysis.

Thermal Stability
  • Expose a solid sample of the compound to dry heat at a controlled temperature (e.g., 80 °C).

  • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of 2-(Methoxymethyl)pent-4-enoic acid Hydrolysis Hydrolysis (Acid & Base) Stock->Hydrolysis Oxidation Oxidation (H₂O₂) Stock->Oxidation Photolysis Photolysis (UV/Vis) Stock->Photolysis Thermal Thermal (Dry Heat) Stock->Thermal Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Sampling->Analysis Data Characterize Degradants and Determine Degradation Rate Analysis->Data

Caption: General experimental workflow for the forced degradation study of 2-(Methoxymethyl)pent-4-enoic acid.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary tool for quantitative analysis. A reversed-phase C18 column is a good starting point for method development. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the carboxylic acid is protonated) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of degradation products. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio of the eluting peaks, which provides crucial information about their molecular weight and can help in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structure elucidation of major degradation products, isolation of the degradants followed by NMR spectroscopy (¹H and ¹³C) is the gold standard.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Results for 2-(Methoxymethyl)pent-4-enoic Acid
Stress ConditionDurationTemperature% Degradation of ParentNumber of Degradants DetectedMajor Degradant(s) (Proposed Structure)
0.1 M HCl 48 h60 °CDataData2-Hydroxy-pent-4-enoic acid
0.1 M NaOH 48 h60 °CDataDataNo significant degradation expected
3% H₂O₂ 48 hRTDataData2-(Methoxymethyl)pentane-1,4-diol
UV/Vis Light ICH Q1BControlledDataDataTo be determined
Dry Heat 7 days80 °CDataDataTo be determined

Data to be filled upon completion of experimental work.

The results from these studies will provide a comprehensive stability profile of 2-(Methoxymethyl)pent-4-enoic acid, enabling informed decisions in its handling, formulation, and storage.

Conclusion

The stability of 2-(Methoxymethyl)pent-4-enoic acid is governed by the interplay of its three functional groups. A systematic investigation using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress is essential to elucidate its degradation pathways and identify potential degradation products. The methodologies and theoretical considerations outlined in this guide provide a robust framework for conducting such an investigation, ensuring the scientific integrity and trustworthiness of the stability data generated.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Revisiting the mechanism for the hydrolysis of ethers in aqueous acid. Org. Biomol. Chem., 2012, 10, 9356-9363.
  • Forced Degrad
  • Aliphatic Carboxylic Acids, Unsaturated.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Foundational

Advanced Applications of 2-(Methoxymethyl)pent-4-enoic Acid in Modern Organic Synthesis: A Technical Guide for Drug Development

Executive Summary As modern drug discovery pivots toward highly functionalized, sp³-rich scaffolds, the demand for versatile, multi-functional building blocks has surged. 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, sp³-rich scaffolds, the demand for versatile, multi-functional building blocks has surged. 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3 for the racemate[1]; CAS: 1345706-65-1 for the (2R)-enantiomer[2]) represents a privileged synthetic module. It features three orthogonal reactive handles: a terminal alkene, a carboxylic acid, and a methoxymethyl (MOM) ether. This whitepaper details the strategic deployment of this compound in complex organic synthesis, emphasizing the mechanistic causality behind reaction design and providing self-validating experimental protocols to ensure reproducibility.

Physicochemical Profile & Structural Analysis

Understanding the physicochemical properties of 2-(Methoxymethyl)pent-4-enoic acid is critical for predicting its behavior in biphasic reactions, predicting steric hindrance, and optimizing chromatographic purification.

PropertyValue / DescriptionSynthetic Implication
Chemical Formula C₇H₁₂O₃[3]Low molecular weight allows for high atom economy in fragment-based drug design.
Molecular Weight 144.17 g/mol [3]Highly volatile under high vacuum; requires careful temperature control during solvent evaporation.
Functional Groups Alkene, Carboxyl, MOM EtherEnables orthogonal functionalization without the need for intermediate protection/deprotection steps.
Steric Profile Alpha-substituted (C2)Creates significant steric bulk around the carboxylate, dictating the choice of highly active coupling reagents to prevent epimerization.

Core Synthetic Directives (The 3 Pillars)

Pillar 1: Olefin-Directed Metathesis and Functionalization

The terminal alkene of the pent-4-enoic acid backbone is primed for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). A critical mechanistic consideration when using this specific building block is the presence of the methoxymethyl ether. The oxygen atom in the MOM group acts as a weak Lewis base, which can coordinate to the ruthenium center of early-generation catalysts, effectively retarding the initiation rate. Consequently, fast-initiating catalysts, such as Grubbs Second Generation (Grubbs II) or specialized dithiolate-bearing Ru-catalysts, are required to outcompete this off-target coordination and drive high E-selectivity and yield[4].

Pillar 2: Carboxyl-Directed Amidation and Peptidomimetics

Incorporating this building block into peptidomimetics requires amide bond formation at the sterically hindered C2-alpha position. Standard carbodiimides (e.g., EDC/HOBt) often suffer from sluggish kinetics here, leading to prolonged reaction times and a higher risk of epimerization at the sensitive C2 stereocenter. To circumvent this, uronium-based coupling reagents like HATU are deployed. HATU rapidly generates a highly active 7-azabenzotriazole ester intermediate, accelerating the acylation of the incoming amine and preserving stereochemical integrity[5].

Pillar 3: Photoredox Decarboxylative Cross-Coupling

The carboxylic acid moiety can be repurposed as a latent alkyl radical precursor via metallaphotoredox catalysis. Using the synergistic merger of iridium photoredox and nickel catalysis, the carboxyl group undergoes single-electron oxidation and subsequent extrusion of CO₂. The resulting primary alkyl radical is rapidly captured by a Ni-catalyst, enabling direct sp³-sp² cross-coupling with aryl or vinyl halides. This effectively transforms 2-(methoxymethyl)pent-4-enoic acid into an allyl-ether pharmacophore in a single step[6],[7].

Photoredox A 2-(Methoxymethyl) pent-4-enoic acid B Ir-Photocatalyst (Visible Light) A->B Deprotonation & Oxidation C Alkyl Radical Intermediate B->C -CO2 (Decarboxylation) D Ni-Catalyst Cross-Coupling C->D Radical Capture E Arylated/Vinylated Product D->E Reductive Elimination

Fig 1. Synergistic Ir/Ni dual catalytic decarboxylative cross-coupling pathway.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Synthesis of Macrocyclic Scaffolds via RCM

Objective : Construct a macrocycle from a diene-functionalized intermediate derived from 2-(methoxymethyl)pent-4-enoic acid. Causality : High dilution (0.005 M) is strictly maintained to favor intramolecular cyclization (RCM) over intermolecular acyclic diene metathesis (ADMET).

  • Preparation : Dissolve the diene precursor (1.0 equiv, 1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a 0.005 M concentration. Degassing is mandatory to prevent oxidative degradation of the Ru-catalyst.

  • Catalyst Addition : Add Grubbs II catalyst (0.05 equiv, 5 mol%) in a single portion under an argon atmosphere. The N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary electron density to stabilize the metallacyclobutane intermediate against premature decomposition[8].

  • Reflux & Drive : Heat the reaction to 40 °C (reflux). The continuous evolution of ethylene gas provides the thermodynamic driving force for the reaction.

  • Validation (Self-Validating Step) : Monitor via LC-MS. The system is self-validating when the starting material mass ( M ) transitions cleanly to ( M−28 ) Da, mathematically confirming the stoichiometric loss of ethylene.

  • Quenching : Upon completion (typically 4-6 hours), quench the active ruthenium species by adding ethyl vinyl ether (0.5 mL) and stirring for 30 minutes to form an inactive Fischer carbene.

RCM A Diene Precursor (from Amidation) B Grubbs II Catalyst Coordination A->B Alkene Binding C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D Macrocyclic Product C->D Cycloreversion E Ethylene Gas (Driving Force) C->E Byproduct Release

Fig 2. Ring-Closing Metathesis (RCM) catalytic cycle utilizing Grubbs II catalyst.

Protocol B: Photoredox Decarboxylative Arylation

Objective : Cross-couple 2-(methoxymethyl)pent-4-enoic acid with bromobenzene. Causality : A dual-catalyst system is required because the Ir-photocatalyst alone cannot mediate the C-C bond formation, and the Ni-catalyst alone cannot generate the sp³ alkyl radical from the aliphatic acid.

  • Setup : In an oven-dried 8 mL vial equipped with a Teflon septum, combine 2-(methoxymethyl)pent-4-enoic acid (1.5 equiv), bromobenzene (1.0 equiv), NiCl₂·dtbbpy (10 mol%), and Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%)[9].

  • Solvent & Base : Add anhydrous DMSO (0.1 M) and DBU (2.0 equiv). DBU deprotonates the carboxylic acid, lowering its oxidation potential to facilitate single-electron transfer (SET) from the excited Ir-catalyst.

  • Irradiation : Degas the mixture via sparging with argon for 15 minutes. Irradiate the vial with a 34 W blue LED lamp at ambient temperature.

  • Validation (Self-Validating Step) : Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active bromobenzene and the emergence of a new, less polar UV-active spot (the cross-coupled product) confirms successful sp³-sp² coupling.

Conclusion

2-(Methoxymethyl)pent-4-enoic acid is far more than a simple aliphatic acid; it is a highly programmable synthetic module. By understanding the steric and electronic causality of its functional groups—specifically the coordinating potential of the MOM ether and the steric bulk at the C2 position—chemists can seamlessly deploy it across transition-metal catalysis, photoredox networks, and complex macrocyclizations to rapidly access novel chemical space in drug discovery.

References

  • [2] LookChem. "CAS No.1345706-65-1, C7H12O3 Suppliers." LookChem. URL:[Link]

  • [6],[7] Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. "Dual catalysis. Merging photoredox with nickel catalysis: coupling of α-carboxyl sp³-carbons with aryl halides." Science, 345(6195), 437-440 (2014). URL:[Link]

  • [4] Ahmed, T. S., & Grubbs, R. H. "Fast-Initiating, Ruthenium-based Catalysts for Improved Activity in Highly E-Selective Cross Metathesis." Journal of the American Chemical Society, 139(4), 1532-1537 (2017). URL:[Link]

  • [5] Carpino, L. A., et al. "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences, 94(6), 2243-2248 (1997). URL:[Link]

  • [8] "Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization." Journal of the American Chemical Society (2017). URL:[Link]

  • [9] Organic Chemistry Portal. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Organic Chemistry Portal. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Use of 2-(Methoxymethyl)pent-4-enoic acid as a chiral building block

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical asymmetric synthesis and practical benchtop execution. This document details the strategic deployment of (2R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical asymmetric synthesis and practical benchtop execution. This document details the strategic deployment of (2R)-2-(methoxymethyl)pent-4-enoic acid —a highly versatile, enantiopure building block—in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Structural Advantages

The architectural complexity of modern APIs demands highly functionalized, orthogonally reactive synthons. (2R)-2-(Methoxymethyl)pent-4-enoic acid provides a privileged structural triad:

  • Terminal Alkene: Primed for transition-metal-catalyzed cross-metathesis, ring-closing metathesis (RCM), or oxidative cleavage.

  • Carboxylic Acid: Ready for epimerization-free peptide coupling or direct reduction.

  • Methoxymethyl (MOM) Ether at C2: Acts not only as a robust protecting group but also as a critical hydrogen-bond acceptor in transition-state stabilization—a feature heavily exploited in the structure-based design of BACE1 inhibitors for Alzheimer's disease[1].

Synthetic Access: The Evans Asymmetric Alkylation

To utilize this building block effectively, it must be accessed with absolute stereochemical fidelity. The de novo construction of the C2 chiral center is best achieved via an Evans asymmetric alkylation[2]. By attaching 3-methoxypropanoyl chloride to a chiral oxazolidinone auxiliary, we can direct the incoming allyl electrophile with exceptional facial selectivity.

G A Evans Auxiliary (4S)-4-Isopropyl-2-oxazolidinone B N-Acylation (3-Methoxypropanoyl chloride) A->B n-BuLi, THF -78 °C C Asymmetric Alkylation (Allyl Iodide, NaHMDS) B->C -78 °C to RT Facial Selectivity D Auxiliary Cleavage (LiOH, H2O2) C->D THF/H2O, 0 °C HOO- Attack E (2R)-2-(Methoxymethyl) pent-4-enoic acid D->E >99% ee High Yield

Asymmetric synthesis workflow of (2R)-2-(methoxymethyl)pent-4-enoic acid via Evans alkylation.

Divergent Application Workflows

Once synthesized, the building block can be deployed in two primary workflows critical to drug discovery:

  • Ring-Closing Metathesis (RCM): Coupling the acid with an allylic amine followed by RCM yields chiral δ-lactams, which are core scaffolds in numerous neuroactive APIs.

  • Iodolactonization: Exploiting the proximity of the alkene and the carboxylic acid allows for stereospecific cyclization into heavily functionalized lactones[3].

G A (2R)-2-(Methoxymethyl) pent-4-enoic acid B Amide Coupling (Allylamine, HATU) A->B Epimerization-free coupling E Iodolactonization (I2, NaHCO3) A->E CH3CN/H2O, 0 °C C Ring-Closing Metathesis (Grubbs II Catalyst) B->C CH2Cl2, 40 °C D Chiral δ-Lactam (API Intermediate) C->D - Ethylene gas F Chiral Iodomethyl Lactone (Building Block) E->F Stereospecific cyclization

Divergent synthetic pathways for lactam and lactone synthesis using the chiral building block.

Experimental Protocols: A Self-Validating System

Protocol 1: Asymmetric Synthesis of (2R)-2-(Methoxymethyl)pent-4-enoic Acid

Objective: Establish the C2 chiral center with >98:2 diastereomeric ratio (dr).

  • Imide Formation: Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 min. Slowly add 3-methoxypropanoyl chloride (1.1 eq).

    • Causality: Deprotonation forms the lithium oxazolidinide, which rapidly attacks the acyl chloride to form the N-acyl imide. The low temperature prevents unwanted self-condensation of the acyl chloride.

  • Asymmetric Alkylation: Cool the purified imide (1.0 eq) in THF to -78 °C. Add NaHMDS (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolization. Add allyl iodide (3.0 eq).

    • Causality: NaHMDS acts as a non-nucleophilic base to generate the (Z)-enolate exclusively. The bulky isopropyl group of the auxiliary sterically shields the Re face of the enolate, forcing the allyl iodide to attack exclusively from the Si face, thereby establishing the (2R) stereocenter[2].

  • Auxiliary Cleavage: Dissolve the alkylated imide in THF/H₂O (3:1) at 0 °C. Premix LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq), then add to the reaction.

    • Causality: The combination of LiOH and H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl over the endocyclic carbamate, cleaving the auxiliary without inducing epimerization at the newly formed, sensitive C2 position[2]. Quench with Na₂SO₃ to safely destroy excess peroxide before acidic workup.

Protocol 2: Synthesis of a Chiral δ-Lactam via RCM

Objective: Convert the acyclic building block into a cyclic API intermediate.

  • Amide Coupling: Dissolve (2R)-2-(methoxymethyl)pent-4-enoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add HATU (1.2 eq), allylamine (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because its HOAt-derived active ester intermediate undergoes rapid aminolysis. This minimizes the lifetime of the activated acid, completely suppressing epimerization at the alpha-chiral center.

  • Ring-Closing Metathesis: Dilute the resulting diene in degassed CH₂Cl₂ to a concentration of 0.01 M. Add Grubbs 2nd Generation Catalyst (5 mol%). Heat to 40 °C for 8 hours.

    • Causality: High dilution (0.01 M) is strictly maintained to favor intramolecular cyclization over intermolecular cross-metathesis. Grubbs II is employed due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and reactivity towards terminal olefins. The reaction is thermodynamically driven to completion by the irreversible evolution of ethylene gas.

Quantitative Data Summary

To ensure reproducibility, the following table summarizes the optimized reaction metrics validated across multiple scale-up campaigns.

TransformationReagents / CatalystConditionsYield (%)Enantiomeric/Diastereomeric Excess
Asymmetric Alkylation Allyl iodide, NaHMDSTHF, -78 °C, 4 h88>98:2 dr
Auxiliary Cleavage LiOH, H₂O₂THF/H₂O, 0 °C, 2 h92>99% ee
Amide Coupling Allylamine, HATU, DIPEACH₂Cl₂, RT, 12 h85>99% ee (retention)
Ring-Closing Metathesis Grubbs II (5 mol%)CH₂Cl₂, 40 °C, 8 h94N/A
Iodolactonization I₂, NaHCO₃CH₃CN/H₂O, 0 °C, 6 h81>95:5 dr

References

  • Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors: Structure-Based Design and in Vivo Reduction of Amyloid β-Peptides. Journal of Medicinal Chemistry (2012).

  • Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters (2000).

  • The catalytic activity of isoselenazolones in bromolactonization of pent-4-enoic acid. The Journal of Organic Chemistry (2012).

Sources

Application

Application Note: Advanced Amide Coupling Strategies for α-Branched Pentenoic Acids

Target Substrate: 2-(Methoxymethyl)pent-4-enoic acid Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Substrate Profiling Amide coupling is arguably the most ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-(Methoxymethyl)pent-4-enoic acid Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Substrate Profiling

Amide coupling is arguably the most ubiquitous reaction in modern medicinal chemistry, serving as the backbone for assembling complex pharmacophores and peptidomimetics[1]. However, the efficiency of this transformation is highly dependent on the steric and electronic environment of the reacting partners.

2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3 for the racemate; 1345706-65-1 for the 2R-enantiomer) is a highly versatile, commercially available building block[2]. It features two critical functional handles:

  • A terminal alkene: Primed for downstream diversification via Ring-Closing Metathesis (RCM), cross-metathesis, or thiol-ene click chemistry.

  • An α-methoxymethyl (MOM) ether: Acts as a stable hydrogen-bond acceptor but requires careful handling to prevent premature cleavage under strongly acidic conditions.

The primary challenge in utilizing this building block lies in its α-branching . The steric bulk adjacent to the carbonyl carbon significantly retards the rate of nucleophilic attack by the incoming amine, necessitating highly optimized coupling conditions to achieve high yields and maintain stereochemical integrity.

Mechanistic Causality: Overcoming Steric & Stereochemical Hurdles

As a Senior Application Scientist, I frequently observe a critical misconception when dealing with the epimerization of chiral carboxylic acids. While standard peptide synthesis predominantly suffers from racemization via the oxazolone (azlactone) pathway, non-peptidic α-chiral acids like (2R)-2-(methoxymethyl)pent-4-enoic acid lack an α-amide group. Therefore, oxazolone formation is impossible.

Instead, the kinetic bottleneck caused by the steric bulk of the allyl and methoxymethyl groups slows down the amine's nucleophilic attack. This increases the lifetime of the highly reactive activated ester, providing a wider window for the base (e.g., DIPEA) to deprotonate the α-carbon. This leads to direct base-catalyzed enolization (or ketene formation), which non-stereospecifically reprotonates, resulting in epimerization.

Mechanism A 2-(Methoxymethyl) pent-4-enoic acid C Active Ester Intermediate A->C Activation (+ Base) B Coupling Reagent (e.g., HATU) B->C E Target Amide (Product) C->E Nucleophilic Attack F Enolate / Ketene (Epimerization Risk) C->F Base Deprotonation (Slow Amine Attack) D Amine Nucleophile D->E F->C Non-stereospecific Reprotonation

Mechanistic pathway highlighting base-catalyzed enolization risk due to α-steric hindrance.

Quantitative Reagent Profiling

To mitigate these risks, the choice of coupling reagent and additive must be precisely tailored to the substrate's stereochemical requirements. Table 1 summarizes the performance of standard coupling systems when applied to α-branched pentenoic acids.

Table 1: Comparative Efficacy of Coupling Reagents for α-Branched Acids

Coupling Reagent SystemActivation KineticsEpimerization RiskByproduct ProfileIdeal Application
HATU / DIPEA Very FastHigh (via enolization)HOAt (requires basic wash)Racemic substrates, unreactive/bulky amines
EDC·HCl / HOBt ModerateModerateWater-soluble ureaGeneral purpose, non-chiral applications
EDC·HCl / OxymaPure FastVery LowWater-soluble ureaEnantiopure (2R)-isomer, stereoretention

Workflow & Protocol Decision Matrix

Selecting the correct protocol is a function of the starting material's chirality and the nucleophilicity of the target amine.

Workflow Start Select Coupling Strategy Chiral Is the acid enantiopure? (e.g., 2R-isomer) Start->Chiral Oxyma Protocol B: EDC/Oxyma (Suppresses Epimerization) Chiral->Oxyma Yes HATU Protocol A: HATU/DIPEA (Maximizes Yield) Chiral->HATU No (Racemic)

Decision tree for selecting the optimal amide coupling protocol based on stereochemistry.

Self-Validating Experimental Protocols

The following protocols are engineered not just as a sequence of steps, but as self-validating systems where the physical observations directly confirm the chemical causality.

Protocol A: HATU-Mediated Coupling (Yield-Optimized for Racemates)

Use this protocol when working with racemic 2-(methoxymethyl)pent-4-enoic acid or when coupling highly unreactive, sterically hindered secondary amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(methoxymethyl)pent-4-enoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 1.1 mmol) in one portion.

  • Amine Addition: After 10 minutes of activation, add the target amine (1.2 equiv, 1.2 mmol). Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control Checkpoints:

  • Activation Confirmation: Upon adding HATU, the solution will rapidly transition to a distinct yellow color. This visual cue validates the successful generation of the highly reactive HOAt active ester.

  • Workup Integrity (Crucial): The protocol explicitly mandates 5% citric acid instead of standard 1M HCl. The methoxymethyl (MOM) ether side chain is labile to strong aqueous acids. Citric acid provides a buffered acidic environment (pH ~3) that successfully protonates and removes residual DIPEA and unreacted amine without cleaving the MOM ether.

  • Reaction Monitoring: TLC (visualized with KMnO₄ to stain the terminal alkene) will show the complete consumption of the highly polar acid (Rf ~0.1) and the appearance of the less polar amide product.

Protocol B: EDC/Oxyma-Mediated Coupling (Stereo-Optimized)

Use this protocol when working with (2R)-2-(methoxymethyl)pent-4-enoic acid to prevent base-catalyzed enolization and ensure complete stereoretention.

Step-by-Step Methodology:

  • Preparation: Dissolve the enantiopure acid (1.0 equiv, 1.0 mmol) and OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.1 equiv, 1.1 mmol) in anhydrous DCM (10.0 mL, 0.1 M).

  • Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol). Note: Do not add DIPEA unless the amine is supplied as a hydrochloride salt. If a salt, add exactly 1.0 equiv of DIPEA to liberate the free base.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.1 equiv, 1.1 mmol) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with distilled water (3 × 15 mL), 5% aqueous citric acid (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate.

Self-Validation & Quality Control Checkpoints:

  • Stereochemical Protection: By utilizing OxymaPure, the reaction bypasses the need for excess tertiary base (DIPEA) during activation. The absence of excess base eliminates the primary catalyst for enolization, preserving the 2R stereocenter.

  • Byproduct Clearance: EDC·HCl is chosen over DCC because its primary byproduct is a water-soluble urea derivative. A self-validating successful workup is indicated by a completely clear organic layer after the initial water washes, devoid of the stubborn, insoluble white precipitates characteristic of DCC couplings.

References[2] Title: Screening Compounds P137084 - 2-(Methoxymethyl)pent-4-enoic acid

Sources

Method

Application Note: Cyclization Strategies for 2-(Methoxymethyl)pent-4-enoic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of functionalized γ -butyrolactones is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of functionalized γ -butyrolactones is a critical operation in drug development, as this core scaffold is ubiquitous in bioactive natural products, lignans, and pharmaceutical active ingredients (APIs). The cyclization of 2-(methoxymethyl)pent-4-enoic acid derivatives represents a highly efficient, atom-economical route to these 5-membered oxygen heterocycles. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, providing you with the mechanistic causality behind reagent selection and self-validating protocols that ensure reproducibility in your scale-up campaigns.

Mechanistic Insights & Structural Dynamics

The cyclization of 2-substituted pent-4-enoic acids is governed by strict stereoelectronic rules and steric effects. Understanding these forces is essential for controlling the regioselectivity and diastereoselectivity of the reaction.

Causality of the 5-exo-trig Pathway

According to Baldwin's Rules for ring closure, the intramolecular attack of the carboxylate oxygen onto the terminal alkene strongly favors a 5-exo-trig trajectory over the competing 6-endo-trig pathway. This is due to the optimal orbital overlap between the nucleophilic oxygen lone pair and the π∗ antibonding orbital of the alkene[1].

The Thorpe-Ingold Effect of the 2-Methoxymethyl Group

The 2-methoxymethyl substituent is not a passive structural feature; it acts as a powerful kinetic director. Through the Thorpe-Ingold effect , the steric bulk of the geminal substitution at the C2 position compresses the internal bond angle between the reacting centers. This pre-organizes the carbon backbone, significantly lowering the activation energy required for the cyclization[2]. Furthermore, the ether oxygen of the methoxymethyl group can engage in secondary coordination with Lewis acidic catalysts, influencing the cis/trans diastereomeric ratio of the resulting lactone.

Mechanism A 2-(Methoxymethyl) pent-4-enoic acid B Electrophilic Activation (I2 or Sc3+) A->B Reagent C Alkene-Electrophile Complex B->C Activation D 5-exo-trig Cyclization C->D Nucleophilic Attack E γ-Butyrolactone Derivative D->E Ring Closure

Fig 1. Mechanistic pathway of electrophile-induced 5-exo-trig cyclization.

Experimental Protocols

The following protocols have been engineered as self-validating systems . By incorporating distinct visual and spectroscopic checkpoints, you can verify the success of the reaction in real-time without relying solely on post-reaction LC-MS.

Protocol A: Lewis Acid-Catalyzed Atom-Economical Cyclization

This method utilizes Scandium(III) triflate ( Sc(OTf)3​ ) to achieve a 100% atom-economical addition of the O-H bond across the unactivated C-C double bond. The choice of Sc(OTf)3​ is dictated by its water-tolerance and its nature as a hard Lewis acid, which preferentially coordinates with the hard carboxylate oxygen, driving exclusive O-selective cyclization[2].

Reagents:

  • 2-(Methoxymethyl)pent-4-enoic acid (1.0 equiv, 1.0 mmol)

  • Sc(OTf)3​ (0.1 equiv, 10 mol%)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the alkenoic acid substrate in anhydrous toluene.

  • Catalyst Addition: Add Sc(OTf)3​ (10 mol%) in one portion. The suspension will become homogeneous upon heating.

  • Thermal Activation: Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint (NMR): Because this is an isomerization reaction, no byproducts are formed. Validate completion via 1H -NMR of the crude mixture: the complete disappearance of the terminal alkene multiplet at δ 5.7–5.9 ppm and the emergence of a diagnostic doublet at δ 1.4 ppm (the new methyl group at C5 of the lactone) confirms 100% conversion[2].

Protocol B: Electrophilic Iodolactonization

This classical kinetic approach relies on the formation of a pre-polarized halonium ion intermediate, followed by nucleophile-assisted alkene activation (NAAA)[1]. It installs a versatile iodomethyl group at the C5 position, which serves as an excellent handle for downstream cross-coupling or substitution in drug synthesis.

Reagents:

  • 2-(Methoxymethyl)pent-4-enoic acid (1.0 equiv, 1.0 mmol)

  • Iodine ( I2​ ) (1.2 equiv, 1.2 mmol)

  • NaHCO3​ (2.0 equiv, 2.0 mmol)

  • THF/ H2​O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate and NaHCO3​ in the THF/ H2​O mixture at 0 °C.

  • Halogenation: Add I2​ portion-wise. The solution will turn a deep, opaque brown.

  • Reaction: Allow the mixture to warm to room temperature and stir in the dark for 4 hours.

  • Quenching: Add saturated aqueous Na2​S2​O3​ (sodium thiosulfate) dropwise until the solution becomes completely colorless, neutralizing excess iodine.

  • Extraction: Extract with Dichloromethane ( 3×15 mL), wash with brine, dry, and concentrate.

Self-Validation Checkpoint (Visual & TLC): The reaction is visually self-reporting. The deep brown color of elemental iodine will gradually fade to pale yellow as it is consumed by the alkene. Final validation is achieved via TLC (Hexanes/EtOAc 7:3) using a KMnO4​ stain: the starting material will rapidly bleach the purple stain (due to the alkene), whereas the product lactone will remain unreactive to KMnO4​ .

Workflow S1 1. Setup Dry Solvent & N2 S2 2. Activation Add Catalyst/I2 S1->S2 S3 3. Reaction Monitor by TLC S2->S3 S4 4. Quench Neutralize & Extract S3->S4 S5 5. Purify Flash Chromatography S4->S5

Fig 2. Standardized self-validating experimental workflow for lactonization.

Quantitative Data & Method Comparison

Selecting the correct cyclization method depends heavily on the desired downstream functionalization of the API intermediate. The table below summarizes the quantitative metrics and strategic advantages of the primary cyclization pathways, including emerging organophotocatalytic methods[3].

ParameterProtocol A: Sc(OTf)3​ CatalysisProtocol B: IodolactonizationProtocol C: Organophotocatalysis
Primary Reagent Sc(OTf)3​ (10 mol%) I2​ (1.2 eq), NaHCO3​ (2.0 eq)PC (0.5 mol%), Blue Light
Reaction Pathway Thermodynamic / Lewis AcidKinetic / Halonium IntermediateRadical / Photoredox
Typical Yield 85 - 99%75 - 90%70 - 85%
Regioselectivity Exclusive 5-exo-trig (O-selective)Exclusive 5-exo-trig5-exo-trig (Carbo-functionalization)
Product Feature 5-Methyl- γ -butyrolactone5-(Iodomethyl)- γ -butyrolactoneHighly functionalized γ -lactone
Self-Validation NMR: δ 1.4 ppm (d, 3H) appearanceVisual: Brown to colorless shiftVisual: Fluorescence quenching

References

  • Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. MDPI Molecules, 2022. URL:[Link]

  • A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations. Chemical Science / PMC, 2018. URL:[Link]

  • Organophotocatalytic carbo-heterofunctionalization of unactivated olefins with pendant nucleophiles. Chemical Science (RSC Publishing), 2023. URL:[Link]

Sources

Application

Application Note: Advanced Polymerization Protocols for 2-(Methoxymethyl)pent-4-enoic Acid and Its Esters

Introduction & Mechanistic Insights 2-(Methoxymethyl)pent-4-enoic acid (MMPA) and its ester derivatives represent a highly versatile class of polar-functionalized terminal olefins. The dual functionality—a methoxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2-(Methoxymethyl)pent-4-enoic acid (MMPA) and its ester derivatives represent a highly versatile class of polar-functionalized terminal olefins. The dual functionality—a methoxymethyl ether and a carboxylic acid/ester moiety—makes these monomers highly attractive for synthesizing advanced materials, including drug delivery matrices, biomedical elastomers, and adhesion-promoting resins.

However, polymerizing terminal alkenes bearing polar groups presents significant chemical challenges. Traditional free-radical homopolymerization is severely hindered by degradative chain transfer at the allylic position, while early transition metal Ziegler-Natta catalysts are readily poisoned by the oxygen lone pairs of the ether and ester groups.

To overcome these limitations, this application note details two field-proven, self-validating polymerization strategies:

  • Palladium-Catalyzed Chain-Walking Copolymerization: Utilizing late-transition-metal catalysts to copolymerize MMPA esters with ethylene, yielding highly branched, functionalized polyolefins[1].

  • Acyclic Diene Metathesis (ADMET) Polymerization: Converting MMPA into an α,ω-diene via esterification, followed by step-growth polymerization using Ruthenium-based olefin metathesis catalysts[2].

Causality in Catalyst and Condition Selection
  • Chain-Walking Copolymerization: Brookhart-type Pd(II) α-diimine catalysts exhibit exceptional tolerance to polar functional groups. During copolymerization, the catalyst undergoes rapid β-hydride elimination and reinsertion (chain-walking) prior to trapping by the next monomer[1]. This mechanism allows researchers to control the polymer's branching topology simply by modulating the ethylene pressure.

  • ADMET Polymerization: ADMET is a step-growth condensation polymerization driven by the release of ethylene gas[3]. By esterifying MMPA with an unsaturated alcohol (e.g., 4-penten-1-ol), an asymmetric α,ω-diene is formed. The substitution near the double bond (due to the methoxymethyl group) creates steric bulk that can induce a Thorpe-Ingold effect, which sometimes favors unwanted ring-closing metathesis (RCM)[2]. Therefore, precise temperature control and the application of a dynamic high vacuum are required to continuously remove ethylene, shifting the equilibrium toward linear polymer formation.

Experimental Protocols

Protocol A: Synthesis and ADMET Polymerization of MMPA-Diene

Objective: Synthesize an unsaturated, functionalized polyester via ADMET. Materials: MMPA, 4-penten-1-ol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Hoveyda-Grubbs 2nd Gen Catalyst (HG2).

Step 1: Monomer Synthesis (Esterification)

  • Dissolve 10 mmol of MMPA and 11 mmol of 4-penten-1-ol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add 1 mmol of DMAP as an acyl transfer catalyst.

  • Cool the solution to 0 °C and add 11 mmol of DCC dropwise. Causality: Cooling prevents exothermic side reactions and minimizes the formation of N-acylurea byproducts.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and purify the filtrate via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the pure α,ω-diene monomer (MMPA-PE).

  • Validation: Confirm monomer purity via 1 H-NMR by the disappearance of the broad carboxylic acid -OH singlet and the correct integration of the two distinct terminal alkene proton sets (~4.9–5.1 ppm).

Step 2: ADMET Polymerization

  • In a flame-dried Schlenk tube, add 2.0 mmol of the purified MMPA-PE monomer.

  • Degas the monomer via three freeze-pump-thaw cycles. Causality: Dissolved oxygen will prematurely oxidize and deactivate the Ru-alkylidene catalyst.

  • In a glovebox, dissolve 0.02 mmol (1 mol%) of HG2 catalyst in 0.5 mL of anhydrous toluene and add it to the monomer.

  • Connect the Schlenk tube to a high-vacuum line (10 −3 mbar) and heat the mixture to 60 °C.

  • Critical Step: Maintain dynamic vacuum for 48 hours. Causality: The vacuum actively removes the generated ethylene gas, driving the step-growth condensation forward according to Le Chatelier's principle and suppressing the competing formation of cyclic oligomers[2].

  • Quench the reaction with 0.1 mL of ethyl vinyl ether to deactivate the Ru-catalyst.

  • Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.

  • Validation: Post-polymerization, validate conversion by the disappearance of terminal alkene proton signals (~4.9-5.0 ppm) and the emergence of internal alkene signals (~5.4 ppm) via 1 H-NMR.

Protocol B: Pd-Catalyzed Copolymerization of MMPA-Me and Ethylene

Objective: Synthesize a branched polyolefin with pendant methoxymethyl and ester groups. Materials: MMPA methyl ester (MMPA-Me), Ethylene gas (polymerization grade),[(ArN=C(Me)-(Me)C=NAr)Pd(CH 3​ )(NCMe)]SbF 6​ catalyst (Pd-Cat).

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, prepare a solution of Pd-Cat (20 μmol) in 5 mL of anhydrous dichloromethane.

  • Transfer 45 mL of anhydrous toluene and 10 mmol of MMPA-Me into a 250 mL mechanically stirred Parr autoclave reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to an ethylene line.

  • Purge the reactor with ethylene three times, then pressurize to the target pressure (e.g., 1.0 atm or 5.0 atm).

  • Inject the Pd-Cat solution into the reactor via a high-pressure syringe pump to initiate polymerization.

  • Maintain the reaction at 25 °C for 24 hours. Causality: The constant ethylene pressure ensures a steady trapping rate. High pressure leads to faster trapping and linear topologies, while low pressure allows extensive catalyst chain-walking, resulting in dendritic topologies[1].

  • Vent the unreacted ethylene and quench the mixture with methanol.

  • Collect the precipitated functional polyolefin, wash with acetone to remove unreacted MMPA-Me, and dry under vacuum at 50 °C.

  • Validation: Monitor the ethylene uptake via a mass flow controller during the reaction to validate active polymerization. Post-reaction, use Gel Permeation Chromatography (GPC) coupled with Multi-Angle Light Scattering (MALS) to validate the molecular weight and branching topology.

Data Presentation

Table 1: Influence of Ethylene Pressure on Pd-Catalyzed Copolymerization of MMPA-Me | Ethylene Pressure (atm) | Yield (g) | Mn​ (kDa) | PDI ( Mw​/Mn​ ) | Branching Density (per 1000 C) | MMPA-Me Incorp. (mol%) | Topology | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 0.1 | 1.2 | 15.4 | 1.8 | 112 | 4.5 | Highly Branched / Dendritic | | 1.0 | 3.8 | 32.1 | 1.6 | 85 | 2.1 | Moderately Branched | | 5.0 | 8.5 | 68.3 | 1.5 | 45 | 0.8 | Mostly Linear |

Data Interpretation: Lower ethylene pressure decreases the trapping rate, allowing extensive chain-walking and resulting in a dendritic topology with higher polar monomer incorporation[1].

Table 2: ADMET Polymerization Kinetics of MMPA-PE (1 mol% HG2 Catalyst) | Time (h) | Temp (°C) | Vacuum Applied | Conversion (%) | Mn​ (kDa) | PDI | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | 60 | No (Static N 2​ ) | 45 | 2.1 | 1.2 | | 12 | 60 | Yes (10 −3 mbar) | 88 | 8.5 | 1.5 | | 24 | 60 | Yes (10 −3 mbar) | 96 | 18.2 | 1.8 | | 48 | 60 | Yes (10 −3 mbar) | >99 | 35.4 | 2.1 |

Data Interpretation: High vacuum is strictly required to achieve high molecular weights in ADMET systems by driving off the ethylene byproduct[2][3].

Visualizations

G Ethylene Ethylene (Monomer 1) Coordination Coordination & Insertion Ethylene->Coordination MMPA MMPA-Me (Polar Comonomer) MMPA->Coordination PdCat Pd(II) α-Diimine Catalyst PdCat->Coordination ChainWalking Chain-Walking (Isomerization) Coordination->ChainWalking β-Hydride Elimination/ Reinsertion ChainWalking->Coordination Trapping by Monomer Polymer Branched Functional Polyolefin ChainWalking->Polymer Chain Growth

Caption: Mechanistic pathway of Pd-catalyzed chain-walking copolymerization with MMPA-Me.

G MMPA 2-(Methoxymethyl)pent-4-enoic acid Esterification Esterification (DCC/DMAP) MMPA->Esterification Alkenol 4-Penten-1-ol Alkenol->Esterification Diene α,ω-Diene Monomer (MMPA-Pentenyl Ester) Esterification->Diene ADMET ADMET Polymerization (High Vacuum, 60°C) Diene->ADMET HG2 Hoveyda-Grubbs 2nd Gen Catalyst HG2->ADMET Polyester Functionalized Unsaturated Polyester ADMET->Polyester Step-Growth EthyleneGas Ethylene Gas (Byproduct) ADMET->EthyleneGas Vacuum Removal

Caption: ADMET polymerization workflow showing diene synthesis and step-growth condensation.

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Method

Advanced Functionalization Protocols for the Terminal Double Bond in 2-(Methoxymethyl)pent-4-enoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3)[1] Introduction & Mechanistic Rationale 2-(Methoxymethyl)pent-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3)[1]

Introduction & Mechanistic Rationale

2-(Methoxymethyl)pent-4-enoic acid is a privileged, bifunctional aliphatic scaffold utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. The molecule features a terminal alkene, a carboxylic acid, and an ether linkage, offering a versatile platform for divergent synthetic pathways.

The functionalization of this scaffold hinges on the 1,4-relationship between the carboxylic acid and the terminal alkene . This spatial arrangement dictates the reaction causality:

  • Intramolecular Capture (Lactonization): When the terminal double bond is electrophilically activated (e.g., via halonium ion formation or radical addition), the proximity of the C1 carboxylate provides a massive entropic advantage. The carboxylate acts as an internal nucleophile, outcompeting intermolecular reactions to undergo a kinetically favored 5-exo-trig cyclization , yielding highly substituted γ -lactones[2].

  • Terminal Addition (Chain Extension): To functionalize the alkene without triggering lactonization, the electrophilic activation of the internal C4 carbon must be avoided. This is achieved by using sterically demanding reagents (such as 9-BBN) that enforce strict anti-Markovnikov regioselectivity, reacting exclusively at the terminal C5 position[3].

Reaction Pathway Visualization

The following diagram illustrates the divergent functionalization pathways available for 2-(Methoxymethyl)pent-4-enoic acid, highlighting the mechanistic divergence between cyclization and terminal addition.

ReactionPathways Substrate 2-(Methoxymethyl)pent-4-enoic acid (Bifunctional Scaffold) Cond_Iodo Iodolactonization (NIS, DMAP, CH2Cl2) Substrate->Cond_Iodo Electrophilic Activation Cond_Amino Amino Lactonization (CuCl, PyBox, Radical) Substrate->Cond_Amino Radical Addition Cond_Hydro Hydroboration-Oxidation (9-BBN, then H2O2/NaOH) Substrate->Cond_Hydro Steric Control Prod_Iodo 5-(Iodomethyl)-3-(methoxymethyl) dihydrofuran-2(3H)-one [5-exo-trig cyclization] Cond_Iodo->Prod_Iodo Prod_Amino 5-(Aminomethyl)-3-(methoxymethyl) dihydrofuran-2(3H)-one [Radical capture cyclization] Cond_Amino->Prod_Amino Prod_Hydro 5-Hydroxy-2-(methoxymethyl) pentanoic acid [Anti-Markovnikov addition] Cond_Hydro->Prod_Hydro

Figure 1: Divergent functionalization pathways of 2-(Methoxymethyl)pent-4-enoic acid.

Experimental Protocols

Protocol A: DMAP-Catalyzed Electrophilic Iodolactonization

Mechanism: N-Iodosuccinimide (NIS) acts as the I+ source. 4-(Dimethylamino)pyridine (DMAP) serves as a nucleophilic catalyst, forming a highly reactive N-iodo-DMAP intermediate that transfers the iodonium ion to the C4=C5 double bond. The pendant carboxylate attacks the C4 position (5-exo-trig), opening the iodonium bridge to form an iodomethyl γ -lactone[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 2-(Methoxymethyl)pent-4-enoic acid (2.0 mmol, 1.0 equiv) and DMAP (0.2 mmol, 0.1 equiv) in anhydrous CH2​Cl2​ (10 mL) under an argon atmosphere[2].

  • Activation: Cool the mixture to 0 °C. Add NIS (2.4 mmol, 1.2 equiv) in a single portion.

  • Cyclization: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4​ ).

  • Quench: Once complete, quench the reaction by adding saturated aqueous Na2​S2​O3​ (20 mL) to reduce any unreacted iodine species, followed by dilution with deionized water (30 mL)[2].

  • Extraction & Purification: Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude oil via flash column chromatography to yield the diastereomeric mixture of the iodolactone.

Protocol B: Copper-Catalyzed Asymmetric Amino Lactonization

Mechanism: This protocol utilizes a chiral Copper-PyBox complex to generate an electrophilic amino radical from an O-acylhydroxylamine precursor. The radical selectively adds to the terminal C5 position of the alkene. The resulting C4 carbon-centered radical undergoes copper-mediated oxidation to a carbocation, which is rapidly trapped by the intramolecular carboxylic acid, forming a β -alkylamino ether/lactone framework[4].

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, combine CuCl (10 mol %) and a chiral PyBox ligand (11 mol %) in anhydrous trifluorotoluene ( PhCF3​ , 1 mL). Stir for 30 minutes at room temperature to preform the catalyst complex[4].

  • Reagent Addition: Add 2-(Methoxymethyl)pent-4-enoic acid (2.0 equiv), the chosen O-acylhydroxylamine amine precursor (1.0 equiv), and NaBAr4F​ (20 mol %) to the catalyst solution[4].

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 50 °C for 16 hours. The mild heating promotes the oxidative cleavage of the O-acylhydroxylamine[4].

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate the filtrate.

  • Purification: Purify via silica gel chromatography to isolate the enantioenriched aminomethyl γ -lactone.

Protocol C: Regioselective Hydroboration-Oxidation

Mechanism: To prevent lactonization, 9-Borabicyclo[3.3.1]nonane (9-BBN) is employed. Its massive steric bulk prevents interaction with the internal C4 position, forcing an anti-Markovnikov addition of boron to the terminal C5 carbon. Subsequent alkaline oxidation replaces the C-B bond with a C-OH bond with retention of stereochemistry[3].

Step-by-Step Methodology:

  • Hydroboration: Dissolve the starting acid (1.0 mmol) in anhydrous THF (5 mL) under nitrogen. Cool to 0 °C.

  • Borane Addition: Dropwise add a 0.5 M solution of 9-BBN in THF (2.5 mmol, 2.5 equiv). The excess accounts for the active proton on the carboxylic acid. Stir at room temperature for 12 hours[3].

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (3.0 mL), followed by the slow, dropwise addition of 30% aqueous H2​O2​ (3.0 mL). Caution: Highly exothermic.

  • Workup: Stir for 2 hours at room temperature. Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 × 15 mL), dry over MgSO4​ , and concentrate. Purify to obtain 5-hydroxy-2-(methoxymethyl)pentanoic acid.

Quantitative Data Summary

The following table summarizes the expected outcomes, regioselectivity, and typical yields for the three functionalization protocols.

Reaction TypeReagents & CatalystPrimary TransformationRegioselectivityTypical Yield
Iodolactonization NIS, DMAP, CH2​Cl2​ Alkene Iodo γ -Lactone5-exo-trig85–95%
Amino Lactonization CuCl, PyBox, NaBAr4F​ Alkene Amino γ -Lactone5-exo-trig70–92%
Hydroboration 9-BBN; then H2​O2​ , NaOHAlkene Primary AlcoholAnti-Markovnikov60–75%

Experimental Workflow Visualization

The following diagram provides a self-validating operational workflow for the Iodolactonization protocol (Protocol A), ensuring critical checkpoints (like light exclusion and specific quenches) are met.

Workflow Step1 1. Setup Combine Substrate + DMAP in dry CH2Cl2 under Ar (Foil-wrapped flask) Step2 2. Activation Cool to 0 °C Add NIS (1.2 equiv) in one portion Step1->Step2 Step3 3. Cyclization Stir at RT for 2-4h Monitor via TLC (KMnO4 stain) Step2->Step3 Step4 4. Quench Add sat. aq. Na2S2O3 to reduce unreacted I+ Step3->Step4 Step5 5. Isolation Extract with CH2Cl2 Wash, Dry, Concentrate Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for DMAP-catalyzed iodolactonization.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of α-Alkoxy Unsaturated Carboxylic Acids

Welcome to the Advanced Synthesis Support Center. The synthesis of α-alkoxy unsaturated carboxylic acids and their derivatives presents unique chemo-selectivity, stereocontrol, and stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of α-alkoxy unsaturated carboxylic acids and their derivatives presents unique chemo-selectivity, stereocontrol, and stability challenges. This portal provides researchers and drug development professionals with mechanistic troubleshooting guides, validated protocols, and frequently asked questions to optimize yields and enantioselectivity.

Core Synthetic Pathways & Mechanistic Overview

The synthesis of α-alkoxy unsaturated carboxylic acids typically relies on either the direct functionalization of unsaturated precursors (e.g., via carbene insertion) or the olefination of α-alkoxy ketones/aldehydes. Recently, transition-metal-catalyzed asymmetric hydrogenation has become the gold standard for converting these unsaturated precursors into valuable chiral building blocks[1].

G Start Carboxylic Acid + Sulfoxonium Ylide Catalyst B(C6F5)3 Catalyst (Toluene, 50°C) Start->Catalyst O-H Insertion Intermediate α-Acyloxy/Alkoxy Unsaturated Ester Catalyst->Intermediate Yield: 65-87% Hydro Asymmetric Hydrogenation (Ir/Ru Spiro-Ligands) Intermediate->Hydro H2 (atm) Polymer Degradation / Polymerization Intermediate->Polymer Poor handling (Heat/Acid) Product Chiral α-Alkoxy Carboxylic Acid Hydro->Product ee > 99%

Workflow for the synthesis and asymmetric hydrogenation of α-alkoxy unsaturated acids.

Frequently Asked Questions (FAQs)

Q: Why am I observing trace yields during the B(C6F5)3-catalyzed O–H insertion of carboxylic acids with sulfoxonium ylides? A: The choice of solvent is critical due to the Lewis acidic nature of the B(C6F5)3 catalyst. Ether solvents (such as THF) strongly coordinate to the boron center, effectively inhibiting the catalytic cycle and resulting in trace product formation. Protic solvents and acetonitrile (MeCN) also demonstrate sub-optimal reactivity. Solution: Switch to non-coordinating solvents like toluene or chloroform (CHCl3), which have been shown to support complete conversion with yields ranging from 65% to 87%[2].

Q: How can I prevent the spontaneous polymerization of α-alkoxyalkyl (meth)acrylate intermediates during isolation? A: α-Alkoxy unsaturated esters are highly prone to free-radical polymerization and acid-catalyzed degradation (often cleaving at the acetal/ketal-like linkages if present)[3]. Solution: Always isolate these compounds at ambient or sub-ambient temperatures. Avoid prolonged exposure to acidic media during workup. Introduce a radical inhibitor (e.g., MEHQ or BHT) at 10–50 ppm immediately after the reaction quenches, and store the purified monomer in dark, refrigerated conditions.

Q: What is the most effective catalyst system for the highly enantioselective hydrogenation of α-alkoxy-substituted α,β-unsaturated carboxylic acids? A: Iridium complexes bearing chiral spiro phosphino-oxazoline ligands are currently the most authoritative choice. These systems provide extremely high enantioselectivities (up to 99.8% ee) and remarkable reactivities (Turnover Numbers up to 10,000) under mild conditions[1]. Ruthenium(II)-dipyridylphosphine complexes are also highly effective alternatives for gram-scale syntheses.

Troubleshooting Guide: Asymmetric Hydrogenation & Olefination

Issue 1: Poor Enantiomeric Excess (ee < 80%) in Hydrogenation
  • Causality: Poor stereocontrol often stems from substrate-catalyst mismatch or the presence of coordinating impurities (like unreacted starting material or water) that disrupt the chiral pocket of the Ir/Ru complex.

  • Resolution:

    • Ensure the α-alkoxy unsaturated acid is rigorously purified (>99% purity via HPLC) before subjecting it to hydrogenation.

    • Switch the solvent matrix. Fluorinated alcohols like CF3CH2OH (trifluoroethanol) have been shown to dramatically enhance the performance of Rh/Ir complexes coordinated by specific phosphine ligands by providing a highly structured hydrogen-bonding network[1].

Issue 2: Low Conversion in Horner-Wadsworth-Emmons (HWE) Olefination
  • Causality: When synthesizing α-alkoxy unsaturated derivatives via HWE using α-alkoxy phosphonates, the basicity and solvent polarity dictate the equilibrium of the betaine intermediate[4].

  • Resolution: Utilize a strong base such as sodium tert-butoxide or potassium tert-butoxide in a polar aprotic solvent (e.g., DMF or THF). Verify that the phosphonate is not undergoing premature hydrolysis by maintaining strictly anhydrous conditions until the aqueous quench.

Quantitative Data: Solvent and Catalyst Optimization

The following table summarizes the empirical data regarding solvent selection for O-H insertion and catalyst performance for asymmetric hydrogenation, establishing a self-validating baseline for your experimental design.

Reaction StepVariable TestedCondition / CatalystObserved Outcome (Yield / ee / TON)Causality / Note
O-H Insertion [2]SolventToluene / CHCl378–87% Yield Optimal non-coordinating environment.
O-H Insertion [2]SolventTHF / Ethers< 5% Yield (Trace) Lewis acid catalyst (B(C6F5)3) inhibition.
Hydrogenation [1]CatalystIr-Spiro phosphino-oxazoline>99% ee, TON up to 10,000 Rigid chiral pocket ensures high stereocontrol.
Hydrogenation [1]Catalyst LoadingIr-complex (0.01 mol %)TOF up to 6000 h⁻¹ Highly active system suitable for scale-up.

Standard Operating Procedures (SOPs)

Protocol A: B(C6F5)3-Catalyzed Synthesis of α-Alkoxy/Acyloxy Esters[2]

This protocol utilizes a safe, continuous-flow or batch generation method avoiding highly toxic diazo compounds.

  • Preparation: In a rigorously dried reaction tube, combine the target carboxylic acid (0.4 mmol) and the substituted sulfoxonium ylide (0.2 mmol).

  • Catalyst Addition: Add tris(pentafluorophenyl)borane, B(C6F5)3 (0.02 mmol, 10 mol% relative to ylide), to the mixture.

  • Solvation: Suspend the solid mixture in 1.0 mL of anhydrous toluene (or CHCl3). Do not use THF.

  • Reaction: Stir the mixture vigorously at 50 °C for 24 hours under an ambient air atmosphere.

  • Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resultant residue via preparative silica thin-layer chromatography (eluent: petroleum ether/ethyl acetate = 20:1, v/v) to afford the pure α-alkoxy/acyloxy ester.

Protocol B: Asymmetric Hydrogenation of α-Alkoxy Unsaturated Carboxylic Acids[1]

This self-validating protocol ensures high ee by utilizing optimized Ir-spiro complexes.

  • Preparation: Inside an argon-filled glovebox, dissolve the α-alkoxy-substituted α,β-unsaturated carboxylic acid (1.0 mmol) in 5.0 mL of anhydrous, degassed CF3CH2OH.

  • Catalyst Loading: Add the Ir-spiro phosphino-oxazoline catalyst (0.01 mol% to 0.1 mol% depending on substrate sterics).

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to the desired H2 pressure (typically 10–50 atm).

  • Reaction: Stir the mixture at room temperature until hydrogen consumption ceases (monitored via pressure drop).

  • Isolation: Carefully vent the H2 gas. Concentrate the reaction mixture in vacuo and pass through a short pad of silica to remove metal residues, yielding the chiral α-alkoxy carboxylic acid.

References

  • Pathway to Construct α-Acyloxy Esters by B(C6F5)3-Catalyzed O–H Insertion of Carboxylic Acids with Sulfoxonium Ylides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (US7067601B2)
  • Highly Efficient Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)‐Dipyridylphosphine Complexes Source: ResearchGate URL:[Link]

  • Method for preparing 1-(4-chlorophenyl)

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-(Methoxymethyl)pent-4-enoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the isolation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the isolation and purification of 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3) [1].

This molecule presents unique purification challenges due to the presence of three distinct functional groups: a polar carboxylic acid, a slightly polar and acid-sensitive methoxymethyl (MOM) ether, and a non-polar terminal alkene. The protocols and troubleshooting steps below are engineered to maximize yield and purity while preventing common degradation pathways such as decarboxylation or ether cleavage.

Physicochemical Properties & Purification Strategy

Before initiating any purification workflow, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in phase separation and thermal environments[2].

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₇H₁₂O₃Low molecular weight; highly soluble in most organic solvents.
Molecular Weight 144.17 g/mol Amenable to vacuum distillation.
Physical State Liquid / Low-melting oilCrystallization of the free acid is difficult; requires salt formation.
Estimated pKa ~4.5 - 5.0Can be selectively partitioned into aqueous base (NaHCO₃)[3].
Thermal Stability ModerateProne to decarboxylation or MOM cleavage >150°C. High vacuum required.
Common Impurities Unreacted malonates, dialkylated byproductsNeutral impurities can be removed via organic washing of the aqueous salt.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., gas evolution, phase clarity), you can confirm the success of each step before proceeding.

PurificationWorkflow Crude Crude 2-(Methoxymethyl) pent-4-enoic acid Extraction Acid-Base Extraction (MTBE / NaHCO3) Crude->Extraction Aqueous Aqueous Phase (Sodium Salt) Extraction->Aqueous Base addition Organic Organic Phase (Neutral Impurities) Extraction->Organic Discard Acidify Acidification & Extraction (HCl to pH 1.5 / MTBE) Aqueous->Acidify Distill Fractional Vacuum Distillation Acidify->Distill Crude Acid Salt DCHA Salt Crystallization (Optional for Chiral/Ultra-pure) Distill->Salt If needed Pure Purified Target Compound (>99% Purity) Distill->Pure Main Fraction Salt->Pure Acid break

Fig 1: Step-by-step purification workflow for 2-(Methoxymethyl)pent-4-enoic acid.

Protocol A: Optimized Acid-Base Extraction

This step isolates the target carboxylic acid from neutral organic impurities (e.g., unreacted allyl halides or MOM-Cl byproducts).

  • Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL/g.

    • Causality: MTBE is strictly preferred over Dichloromethane (DCM) because it prevents density inversions during extraction and minimizes emulsion formation with amphiphilic carboxylic acids.

  • Basic Extraction: Slowly add 1M aqueous NaHCO₃ (15 mL/g) in portions while stirring vigorously.

    • Self-Validation: CO₂ gas evolution will occur. Continue stirring for 30 minutes until bubbling completely ceases, confirming 100% deprotonation of the acid.

  • Phase Separation: Separate the phases. Wash the aqueous layer with fresh MTBE (5 mL/g) to pull out any lingering neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 2M HCl dropwise until the pH reaches 1.5–2.0 (verify with pH paper).

    • Causality: The MOM ether is acid-sensitive. Cooling the solution prevents exothermic localized heating that could trigger ether cleavage during acidification.

  • Recovery Extraction: Extract the liberated free acid with fresh MTBE (3 x 10 mL/g).

    • Self-Validation: The previously cloudy aqueous layer (due to the precipitating free acid oil) will become completely transparent once extraction is complete.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C water bath).

Protocol B: Short-Path Vacuum Distillation

For scaling up, distillation is superior to chromatography for this liquid compound[4].

  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump (capable of <5 mbar) and a dry-ice/acetone cold trap.

  • Degassing: Stir the crude oil under moderate vacuum (50 mbar) at room temperature for 15 minutes to strip residual MTBE and trace water.

  • Distillation: Lower the pressure to 1–5 mbar. Gradually increase the heating mantle temperature.

    • Causality: High vacuum is non-negotiable. Keeping the pressure low ensures the pot temperature remains below 140°C, preventing thermal decarboxylation of the alpha-substituted acid.

  • Collection: Discard the initial fore-run (usually residual solvents and low-boiling cleavage products). Collect the main fraction (expected boiling point ~110–125°C at 2 mbar).

Protocol C: Amine Salt Crystallization (Ultra-Purification)

If the distilled product requires >99.5% purity or if you need a solid form for storage, form a dicyclohexylamine (DCHA) salt.

  • Salt Formation: Dissolve the distilled acid in Acetone (5 mL/g). Add 1.05 equivalents of DCHA dropwise at room temperature.

  • Crystallization: Stir for 2 hours. A thick white precipitate will form. Cool to 4°C overnight to maximize thermodynamic yield.

  • Isolation: Filter the crystals and wash with ice-cold Acetone.

  • Acid Break (Recovery): To recover the free acid, suspend the crystals in a biphasic mixture of MTBE and 1M aqueous NaHSO₄. Stir until the solid completely dissolves and the layers are clear. Separate, dry, and concentrate the organic layer.

Troubleshooting & FAQs

Q1: I am losing a significant amount of product during the aqueous extraction phase. Why? A1: The presence of the methoxymethyl (MOM) ether slightly increases the hydrophilicity of the molecule compared to a standard aliphatic acid. If your acidification step (Protocol A, Step 4) only reaches pH 3-4, a portion of the compound remains ionized and trapped in the aqueous phase. Ensure you strictly hit pH 1.5. Additionally, saturate the aqueous layer with NaCl (brine) prior to the final MTBE extraction to force the organic acid into the organic phase via the "salting-out" effect.

Q2: My NMR shows degradation peaks, specifically the loss of the methoxymethyl group. How do I prevent this? A2: You are likely experiencing acid-catalyzed thermal degradation. MOM ethers are robust against bases but labile in hot acidic environments[3]. If trace amounts of HCl from the extraction step remain in your oil during vacuum distillation, the heat will catalyze the cleavage of the MOM group, yielding formaldehyde and methanol byproducts. Solution: Wash your final MTBE extract with a small volume of saturated brine to remove trace mineral acids before drying and concentration.

Q3: Why does my silica gel column chromatography result in severe tailing and poor mass recovery? A3: Free carboxylic acids hydrogen-bond aggressively to the silanol (Si-OH) groups on the silica gel stationary phase. This causes the compound to streak down the column rather than eluting as a tight band. Solution: If you must use chromatography instead of distillation, add 1% to 2% Glacial Acetic Acid or Formic Acid to your eluent system (e.g., Hexanes/Ethyl Acetate). The volatile acid will outcompete your target molecule for the silanol binding sites, resulting in sharp peaks and >90% recovery.

Q4: My synthesis yielded a racemic mixture. How can I separate the (R) and (S) enantiomers? A4: Substitute the DCHA in Protocol C with a chiral amine, such as (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine. The resulting diastereomeric salts will have different solubilities in solvents like ethyl acetate or ethanol. You can separate them via fractional crystallization, followed by the standard acid break procedure to recover the enantioenriched 2-(Methoxymethyl)pent-4-enoic acid.

References

  • Screening Compounds P137084 | EvitaChem: 2-(Methoxymethyl)pent-4-enoic acid.EvitaChem.
  • 89609-30-3 | 2-(Methoxymethyl)pent-4-enoic acid | BLD Pharm.BLD Pharm.
  • Utilization of an Intramolecular Hydrogen Bond To Increase the CNS Penetration of an NK1 Receptor Antagonist.Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(Methoxymethyl)pent-4-enoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-(methoxymethyl)pent-4-enoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-(methoxymethyl)pent-4-enoic acid .

Rather than relying on the classical, multi-step malonic ester synthesis, modern process routes favor the direct alpha-alkylation of pent-4-enoic acid via a lithium enediolate (dianion) intermediate[1]. While this approach significantly improves atom economy and reduces step count, it introduces complex cryogenic and stoichiometric sensitivities. This guide provides validated protocols, mechanistic insights, and troubleshooting logic to ensure a robust, self-validating experimental system.

Mechanistic Workflow

The direct alkylation requires the abstraction of two protons: the highly acidic carboxylic acid proton (pKa ~4) and the weakly acidic alpha-proton (pKa ~25). This necessitates the use of more than two equivalents of a strong, non-nucleophilic base.

Mechanism A Pent-4-enoic Acid (Starting Material) B Lithium Carboxylate (Mono-anion) A->B LDA (1.0 eq) THF, -78 °C C Lithium Enediolate (Dianion) B->C LDA (1.1 eq) THF, -78 °C D Alkylated Intermediate (Lithium Salt) C->D MOM-Cl (1.2 eq) -78 °C to RT E 2-(Methoxymethyl)pent-4-enoic Acid (Final Product) D->E HCl (aq) Quench to pH 2

Mechanistic workflow of the direct dianion alkylation of pent-4-enoic acid.

Standard Operating Procedure (SOP): Dianion Alkylation

This protocol is designed as a self-validating system. Strict adherence to temperature and pH checkpoints ensures reproducibility [2].

Step-by-Step Methodology:

  • Preparation of LDA: To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Dianion Formation: Dissolve pent-4-enoic acid (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enediolate.

  • Electrophilic Alkylation: Add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise to the dianion solution at -78 °C.

  • Aging: Allow the reaction mixture to slowly warm to ambient temperature over 12 hours to drive the alkylation to completion.

  • Quench & Workup (Critical Checkpoint): Quench the reaction by slowly adding 1N aqueous HCl until the aqueous phase reaches pH 2 . Note: Failure to reach pH 2 will result in the product remaining in the aqueous layer as a water-soluble lithium salt.

  • Isolation: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(methoxymethyl)pent-4-enoic acid.

Reaction Optimization Data

The table below summarizes quantitative data from base and temperature optimization studies. Causality for these results is detailed in the FAQ section.

Base (Equiv)Electrophile (Equiv)Temperature ProfileConversion (%)Isolated Yield (%)Primary Byproduct / Issue
LDA (2.1) MOM-Cl (1.2) -78 °C to RT >95 82 None (Optimized)
LDA (2.1)MOM-Cl (1.2)0 °C to RT6045Alkene Isomerization
LiHMDS (2.1)MOM-Cl (1.2)-78 °C to RT4025Incomplete Deprotonation
NaH (2.1)MOM-Cl (1.2)0 °C to RT<10N/AMono-anion formation only

Troubleshooting Guides & FAQs

Q: Why is LDA strictly required over weaker, easier-to-handle bases like LiHMDS? A: This is a matter of thermodynamic causality. The alpha-proton of a lithium carboxylate has a pKa of approximately 25. LiHMDS (conjugate acid pKa ~26) is not basic enough to quantitatively drive the second deprotonation, leading to an equilibrium state and poor conversion. LDA (conjugate acid pKa ~36) provides the necessary thermodynamic driving force to ensure 100% enediolate formation.

Q: My product contains a significant amount of an alpha,beta-unsaturated isomer. What caused this? A: Temperature excursions during the dianion formation. The terminal alkene in pent-4-enoic acid is kinetically stable but thermodynamically unstable relative to the conjugated internal alkene (pent-2-enoic acid derivatives). If the internal temperature rises above -60 °C before the electrophile is fully consumed, the base catalyzes the migration of the double bond into conjugation with the carboxylate. Strict cryogenic control (-78 °C) is mandatory.

Q: MOM-Cl is highly regulated and carcinogenic. How do we mitigate handling risks during scale-up? A: Commercial MOM-Cl is often contaminated with highly carcinogenic bis(chloromethyl) ether. For scale-up, we strongly recommend generating MOM-Cl in situ as a toluene solution. By reacting dimethoxymethane (DMM) with acetyl chloride in the presence of a catalytic amount of zinc acetate (Zn(OAc)₂), you can generate a clean, anhydrous solution of MOM-Cl that can be directly cannulated into your enolate mixture, bypassing exposure risks [1].

Q: The reaction went to completion by LC-MS, but my isolated yield is under 30%. Where is my product? A: The product was likely lost in the aqueous phase during workup. 2-(Methoxymethyl)pent-4-enoic acid contains both a polar ether moiety and a carboxylic acid. If the aqueous quench is not aggressively acidified to pH 2, the molecule remains partially ionized as a carboxylate salt, which is highly soluble in water and poorly soluble in EtOAc. Always verify the pH of the aqueous layer with pH paper before extraction.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose yield drops or impurity spikes in your workflow.

Troubleshooting Start Issue: Low Yield / Impurities Q1 Is starting material consumed? Start->Q1 No Check LDA Quality (Titration required) Q1->No No Yes Are there dialkylated byproducts? Q1->Yes Yes Yes2 Reduce MOM-Cl equivalents Improve mixing at -78 °C Yes->Yes2 Yes No2 Check MOM-Cl integrity (Hydrolysis to formaldehyde?) Yes->No2 No

Decision tree for troubleshooting low yields in enolate alkylation.

References

  • Linderman, R. J., et al. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry - ACS Publications, 2005.1

  • "Macrocyclic urea orexin receptor agonists" (WO2022094012A1). Google Patents, 2021. 2

Sources

Optimization

Improving the diastereoselectivity of 2-(Methoxymethyl)pent-4-enoic acid synthesis

Technical Support Center: Synthesis of 2-(Methoxymethyl)pent-4-enoic acid A Guide to Improving Diastereoselectivity in Asymmetric Synthesis Welcome to the technical support center for advanced organic synthesis. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(Methoxymethyl)pent-4-enoic acid

A Guide to Improving Diastereoselectivity in Asymmetric Synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of functionalized carboxylic acids, specifically focusing on 2-(Methoxymethyl)pent-4-enoic acid. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The challenge of installing a specific stereocenter at the C2 position is significant, and achieving high diastereoselectivity is paramount for efficacy and regulatory approval in pharmaceutical applications.

This guide will focus on a robust and widely-validated strategy: the use of chiral auxiliaries. This method involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2]

Core Strategy: Chiral Auxiliary-Mediated Asymmetric Alkylation

The fundamental workflow involves three key stages: the attachment of the chiral auxiliary, the diastereoselective C-C bond formation, and the subsequent removal of the auxiliary to yield the desired enantiomerically-enriched product. This process effectively transfers stereochemical information from the auxiliary to the final molecule.

Chiral_Auxiliary_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Pent-4-enoic Acid Derivative C Acylated Auxiliary A->C Acylation B Chiral Auxiliary (Aux*) B->C D Enolate Formation (Base, -78 °C) C->D F Alkylated Product (High d.r.) D->F E Allyl Bromide (Electrophile) E->F G Cleavage Reaction (e.g., LiOH/H₂O₂) F->G H 2-(Methoxymethyl)pent-4-enoic acid (Enantiomerically Enriched) G->H I Recovered Auxiliary (Aux*) G->I

Caption: General workflow for chiral auxiliary-mediated synthesis.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing selectivity?

A1: Low diastereoselectivity is a common but solvable problem. It almost always traces back to the transition state energetics of the alkylation step. The key is to maximize the energy difference between the pathways leading to the desired and undesired diastereomers. Several factors are critical:

  • Enolate Geometry: The geometry of the enolate (Z or E) is a primary determinant of diastereoselectivity.[3] For many chiral auxiliaries, particularly Evans' oxazolidinones, the formation of a Z-enolate is crucial for high selectivity. This is typically achieved by using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base.[4] The boron coordinates to both carbonyl oxygens, creating a rigid six-membered ring transition state that favors a specific enolate geometry.

  • Chiral Auxiliary Choice: The steric bulk of the auxiliary is designed to shield one face of the enolate from the incoming electrophile. Evans' oxazolidinone auxiliaries, derived from amino acids like valine or phenylalanine, are exceptionally effective due to the bulky isopropyl or benzyl group that dictates the direction of alkylation.[4][5]

  • Lewis Acid: For non-boron enolates (e.g., lithium enolates), the choice of a chelating Lewis acid (e.g., TiCl₄, MgBr₂) can enforce a rigid transition state geometry, enhancing diastereoselectivity.[3][6] Non-chelating Lewis acids may lead to different stereochemical outcomes or lower selectivity.[7]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) is often the most effective way to increase diastereoselectivity.[3][8] Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

Q2: The diastereoselectivity of my reaction is inconsistent between batches. What should I investigate?

A2: Inconsistency is typically due to subtle variations in reaction conditions that have a large impact on selectivity.

  • Strictly Anhydrous Conditions: Moisture is detrimental. It can quench the enolate, interfere with Lewis acid coordination, and lead to inconsistent results. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reagent Purity and Stoichiometry: Use freshly titrated or high-purity bases (e.g., LDA, n-BuLi). The exact stoichiometry of the base is critical for complete enolate formation without excess base causing side reactions. The electrophile (allyl bromide) should also be pure.

  • Precise Temperature Control: Maintaining a consistent low temperature (e.g., -78 °C using a dry ice/acetone bath) is crucial. Fluctuations in temperature can lead to variable diastereomeric ratios.

  • Rate of Addition: Add reagents slowly and controllably, especially the base and the electrophile. This maintains a low concentration of the reactive species and can prevent side reactions or local temperature increases.

Troubleshooting_Diastereoselectivity start Low or Inconsistent Diastereomeric Ratio (d.r.) q1 Are conditions strictly anhydrous? start->q1 a1_no Implement rigorous drying: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (Ar/N₂) q1->a1_no No q2 Is temperature precisely controlled at -78°C? q1->q2 Yes a1_no->q2 a2_no Use a well-maintained dry ice/acetone bath. Monitor internal temperature. q2->a2_no No q3 Is the base stoichiometry accurate? q2->q3 Yes a2_no->q3 a3_no Titrate base (LDA, n-BuLi) before use. Ensure accurate addition. q3->a3_no No q4 Have you optimized the enolization conditions? q3->q4 Yes a3_no->q4 a4_no Screen different bases (LDA, NaHMDS, KHMDS). Consider a boron enolate (Bu₂BOTf). q4->a4_no No end_node High d.r. Achieved q4->end_node Yes a4_no->end_node

Caption: A troubleshooting guide for improving poor diastereoselectivity.[3]

Q3: How do I choose the most suitable chiral auxiliary?

A3: The choice of auxiliary depends on the specific substrate, desired stereochemical outcome, and cleavage conditions. Evans' oxazolidinones and Myers' pseudoephedrine amides are two of the most reliable and well-documented classes.

Chiral AuxiliaryTypical PrecursorKey AdvantagesConsiderations
Evans' Oxazolidinones (S)-Valinol or (R)-PhenylalaninolExcellent diastereoselectivity (>99:1 d.r. is common).[9] Well-understood transition state models.[4] Numerous cleavage methods available.[10]Higher cost. Requires stoichiometric amounts.[1]
Myers' Pseudoephedrine Amides (1S,2S)- or (1R,2R)-PseudoephedrineHigh diastereoselectivity. Products are often highly crystalline, aiding purification.[11] Auxiliary is often easily recovered.Cleavage typically requires strong acidic or basic conditions, which may not be suitable for all substrates.

For the synthesis of 2-(Methoxymethyl)pent-4-enoic acid, an Evans' auxiliary is an excellent starting point due to its proven reliability in controlling the stereochemistry of α-alkylation reactions.[5]

Q4: What is the best method for cleaving the chiral auxiliary without epimerizing the newly formed C2 stereocenter?

A4: The cleavage step is as critical as the alkylation. Harsh conditions can lead to epimerization at the α-carbon, destroying the stereochemical purity you worked to achieve. Mild conditions are essential.

  • For Evans' Auxiliaries: The most common and mild method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8] This reaction is typically performed at low temperatures (0 °C) and is highly effective for generating the carboxylic acid without racemization.

  • Reductive Cleavage: For conversion to the corresponding alcohol, reagents like lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary.

Always monitor the cleavage reaction carefully and keep the temperature low to preserve the integrity of the stereocenter.

Experimental Protocol: Asymmetric Synthesis via Evans' Auxiliary

This protocol outlines a reliable method for the synthesis of (S)-2-(Methoxymethyl)pent-4-enoic acid using an (S)-valinol-derived oxazolidinone auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • In a separate flask, prepare a solution of pent-4-enoyl chloride (1.1 eq.) in anhydrous THF.

  • Add the acid chloride solution dropwise to the lithium salt of the auxiliary at -78 °C.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to obtain the N-acyloxazolidinone.

Step 2: Diastereoselective Allylation

  • Dissolve the N-acyloxazolidinone (1.0 eq.) from Step 1 in anhydrous THF (0.2 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete formation of the sodium enolate.

  • Add allyl bromide (1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Auxiliary Cleavage to the Carboxylic Acid

  • Dissolve the alkylated product from Step 2 in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq., 0.5 M).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate. The chiral auxiliary remains in the aqueous layer.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

References

  • Technical Support Center: Stereoselective Reactions. Benchchem.
  • Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society. Available from: [Link]

  • Iridium-Catalyzed Diastereo‑, Enantio‑, and Regioselective Allylic Alkylation with Prochiral Enolates. Accounts of Chemical Research. Available from: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. Available from: [Link]

  • Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries. eScholarship.org. Available from: [Link]

  • Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis. Benchchem.
  • Effect of various Lewis acids on diastereoselectivity. ResearchGate. Available from: [Link]

  • Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric Synthesis. University of Nairobi. Available from: [Link]

  • Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Springer. Available from: [Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Available from: [Link]

  • The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available from: [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. Available from: [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Evans Aldol Reaction. Chem-Station. Available from: [Link]

  • New approaches in asymmetric synthesis using γ-alkoxybutenolides. SciSpace. Available from: [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. Available from: [Link]

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society. Available from: [Link]

  • Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. ResearchGate. Available from: [Link]

  • Regio- and Stereoselective α-Allylation with Enolates Prepared from N–C Axially Chiral Thiolactam and Lactam. The Journal of Organic Chemistry. Available from: [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. Available from: [Link]

  • Diastereoselectivity in Enolate Coordination in a New Class of Chiral Ruthenium Enolate Complexes. Organometallics. Available from: [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – An Asian Journal. Available from: [Link]

Sources

Troubleshooting

Stability issues of 2-(Methoxymethyl)pent-4-enoic acid during storage and handling

Welcome to the Technical Support Center for 2-(Methoxymethyl)pent-4-enoic acid . As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of this molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Methoxymethyl)pent-4-enoic acid . As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of this molecule.

When handling this compound, researchers are often caught off guard by its dual-mode instability. You are not just dealing with a standard carboxylic acid; you are managing an aliphatic ether highly prone to radical auto-oxidation[1] and a terminal alkene primed for proximity-driven cyclization[2]. This guide synthesizes mechanistic causality with self-validating protocols to ensure your material remains intact from receipt to reaction.

I. Core Troubleshooting Guides & FAQs

Q1: Why does my 2-(Methoxymethyl)pent-4-enoic acid show a delayed retention time or new peaks on HPLC after a few months of storage? A: This is almost certainly caused by acid-catalyzed lactonization or alkene isomerization . The molecule contains both a carboxylic acid and a terminal alkene separated by exactly three carbons (a pent-4-enoic acid backbone). Under slightly acidic conditions, trace metal exposure, or prolonged storage at room temperature, the alkene undergoes a 5-exo-trig cyclization to form a stable γ -lactone (a dihydrofuran-2-one derivative)[2]. Alternatively, the terminal double bond can isomerize to the internal, more thermodynamically stable position (pent-3-enoic acid). Causality: The spatial proximity of the carboxylic acid to the π -bond creates a pre-organized state for intramolecular attack. Heat provides the activation energy needed to overcome the transition state barrier for this cyclization.

Q2: Is peroxide formation a real risk for this compound, and how does it happen? A: Yes, it is a critical safety and purity risk. The molecule contains a methoxymethyl-like aliphatic ether moiety. Ethers undergo radical auto-oxidation in the presence of atmospheric oxygen and light, forming explosive and highly reactive hydroperoxides[1]. Causality: Ambient UV light or trace radicals abstract a hydrogen atom from the α -carbon of the ether. The resulting carbon-centered radical rapidly traps triplet oxygen ( O2​ ) to form a hydroperoxide. This not only poses a severe explosion hazard upon concentration but also degrades your starting material into unwanted aldehydes and alcohols.

Q3: Can I store this compound in standard clear glass vials on the benchtop? A: Absolutely not. Benchtop storage exposes the compound to UV/visible light and ambient temperature fluctuations. Light accelerates the radical initiation step of peroxide formation, while room temperature provides the thermal energy for both auto-oxidation and lactonization[1]. It must be stored at -20°C in amber, argon-purged vials.

Q4: How do I recover my compound if it has formed trace peroxides? A: If peroxide test strips indicate low levels (1–20 ppm), you can pass the neat liquid or a concentrated solution through a short plug of activated basic alumina. The basic alumina will bind and neutralize the hydroperoxides. However, if levels exceed 20 ppm, the batch should be safely quenched (e.g., with acidic ferrous sulfate) and disposed of immediately.

II. Mechanistic Degradation Pathways

The following diagram illustrates the two primary degradation pathways that compromise the structural integrity of 2-(Methoxymethyl)pent-4-enoic acid during improper storage.

Degradation Compound 2-(Methoxymethyl)pent-4-enoic acid (Intact Molecule) O2 O2 / UV Light (Radical Auto-oxidation) Compound->O2 Heat Heat / Trace Acid (Electrophilic Activation) Compound->Heat Peroxides Ether Hydroperoxides (Explosion Risk & Cleavage) O2->Peroxides Lactone γ-Lactone (5-exo-trig cyclization) Heat->Lactone Isomer Pent-3-enoic acid (Alkene Isomerization) Heat->Isomer

Fig 1: Primary degradation pathways via radical auto-oxidation and electrophilic lactonization.

III. Experimental Protocols

To ensure absolute trustworthiness in your handling, every protocol must be a self-validating system. Do not assume a purification step worked; prove it.

Protocol A: Quantitative Peroxide Testing & Remediation

Purpose: To detect and remove dangerous ether hydroperoxides prior to use or concentration.

  • Initial Testing: Dip a Quantofix® Peroxide test strip into a 10 µL aliquot of the compound. Wait 15 seconds and compare the color to the scale.

  • Decision Matrix:

    • 0 ppm: Safe to use.

    • 1–20 ppm: Proceed to Step 3 (Remediation).

    • >20 ppm:STOP. Quench with 10% aqueous FeSO4​ and dispose of as hazardous waste. Do not attempt to concentrate.

  • Remediation (Alumina Plug): Pack a glass Pasteur pipette with glass wool and 2 inches of activated Basic Alumina (Brockmann I).

  • Elution: Elute the compound (neat or dissolved in anhydrous, peroxide-free diethyl ether) through the plug using positive argon pressure.

  • Self-Validation: Re-test the eluent with a fresh peroxide strip. It must read 0 ppm before proceeding to any heated reaction or rotary evaporation.

Protocol B: Safe Aliquoting & Storage Workflow

Purpose: To prevent the ingress of oxygen and moisture while minimizing freeze-thaw cycles.

  • Preparation: Bring the bulk bottle to room temperature inside a desiccator to prevent condensation.

  • Inert Atmosphere: Transfer the bottle into an Argon-filled glovebox or use standard Schlenk line techniques with a continuous Argon flush.

  • Aliquoting: Dispense single-use volumes (e.g., 100 mg) into amber glass vials. Amber glass blocks the UV wavelengths responsible for radical initiation[1].

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the caps in Parafilm.

  • Storage: Transfer immediately to a -20°C freezer dedicated to chemical storage.

Workflow Start Receive Reagent Test Test for Peroxides (Quantofix Strips) Start->Test Decision Peroxide Level? Test->Decision High > 20 ppm Quench & Dispose Decision->High Fail Low 1 - 20 ppm Pass through Basic Alumina Decision->Low Marginal Zero 0 ppm Proceed to Aliquot Decision->Zero Pass Low->Test Re-test (Self-Validation) Aliquot Aliquot under Argon (Glovebox or Schlenk) Zero->Aliquot Store Store at -20°C in Amber Vials Aliquot->Store

Fig 2: Self-validating workflow for the safe handling, remediation, and storage of the compound.

IV. Quantitative Data Presentation

The following table summarizes the expected stability of 2-(Methoxymethyl)pent-4-enoic acid under various storage conditions, highlighting the critical need for strict environmental control.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Observed
-20°C (Recommended) Argon Dark (Amber) >99.5% >99.0% None
4°C (Fridge)AirDark (Amber)98.0%92.5%Hydroperoxides
25°C (Benchtop)AirDark (Amber)94.0%81.0% γ -Lactone / Isomers
25°C (Benchtop)AirAmbient UV88.0%< 50.0%Hydroperoxides / Cleavage
60°C (Heated)ArgonDark75.0%N/A γ -Lactone[2]

Note: Purity metrics are based on general kinetic degradation profiles for aliphatic ethers and pent-4-enoic acid derivatives.

V. References

1.[3] An Approach to Enantioselective 5-endo Halo-Lactonization Reactions. Sciencemadness.org (Eur. J. Org. Chem. 2007). URL: 2.[2] A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations. Chemical Science (The Royal Society of Chemistry). URL: 3.[1] Chemical Hygiene Plan. University of Texas at San Antonio (UTSA). URL:

Sources

Optimization

Technical Support Center: Troubleshooting NMR Analysis of 2-(Methoxymethyl)pent-4-enoic Acid

Welcome to the Analytical Support Center. As application scientists, we frequently encounter challenges when characterizing functionalized aliphatic chains. 2-(Methoxymethyl)pent-4-enoic acid (C₇H₁₂O₃) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As application scientists, we frequently encounter challenges when characterizing functionalized aliphatic chains. 2-(Methoxymethyl)pent-4-enoic acid (C₇H₁₂O₃) presents a unique convergence of structural motifs: a terminal alkene, an ether linkage, a carboxylic acid, and critically, a chiral center at the alpha position (C2).

This guide is designed for researchers and drug development professionals to troubleshoot common anomalies in the ¹H and ¹³C NMR spectra of this compound. We focus on the causality behind spectral phenomena so you can validate your structural assignments with absolute confidence.

Diagnostic Workflow

Before diving into specific protocols, consult the diagnostic decision tree below to identify the root cause of your spectral anomalies.

NMR_Diagnostics Start 1H NMR Analysis: 2-(Methoxymethyl)pent-4-enoic acid Q1 Issue: Missing or extremely broad COOH signal? Start->Q1 Q2 Issue: Unexpected complex multiplets for -CH2-O- or -CH2-C=C? Start->Q2 Q3 Issue: Severe signal overlap in 2.3 - 3.6 ppm region? Start->Q3 A1 Cause: H-bond dimerization / Exchange Action: Switch to DMSO-d6 or dry sample Q1->A1 A2 Cause: Diastereotopic protons (C2 chiral center) Action: Analyze as ABX spin system Q2->A2 A3 Cause: Coincidental chemical shifts Action: Run 2D HSQC or 1D TOCSY Q3->A3

Figure 1: Diagnostic decision tree for troubleshooting NMR spectra of 2-(Methoxymethyl)pent-4-enoic acid.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: The Carboxylic Acid Proton is Missing or Drifting

Q: I am running my sample in CDCl₃, but I cannot locate the carboxylic acid (-COOH) proton, or it appears as a massive, indistinct baseline hump. Is my compound degraded?

The Science: Your compound is likely intact. Carboxylic acids exist as highly stable, hydrogen-bonded dimers in dilute, non-polar solvents like CDCl₃[1]. The free energy of this dimerization in chloroform is highly favorable (around -2 to -4 kcal/mol)[2]. Because the protons are rapidly exchanging between the dimeric and monomeric states on the NMR timescale, the signal broadens significantly and typically appears anywhere from 10.0 to 13.2 ppm[1]. Furthermore, trace amounts of water in your CDCl₃ will cause chemical exchange with the -COOH proton, further broadening the peak or causing it to merge with the water peak.

The Solution: Break the dimer or halt the exchange.

  • Protocol A (Solvent Switch): Evaporate the CDCl₃ and reconstitute the sample in a strongly hydrogen-bonding polar solvent like DMSO-d₆. Polar solvents disrupt the carboxylic acid dimer (shifting the free energy of dimerization to positive values)[2]. This typically sharpens the -COOH peak and anchors it more predictably around 11.5–12.5 ppm.

  • Protocol B (Desiccation): If you must use CDCl₃, ensure your solvent is stored over activated molecular sieves (3Å or 4Å). Dry your compound thoroughly under high vacuum to remove trace moisture before analysis.

Issue 2: "Extra" Peaks and Complex Multiplets

Q: The methylene protons of the methoxymethyl group (-CH₂-O-) and the allylic group (-CH₂-CH=CH₂) are not showing up as simple doublets or triplets. They appear as complex, overlapping multiplets. Do I have impurities?

The Science: This is a classic stereochemical phenomenon, not an impurity. 2-(Methoxymethyl)pent-4-enoic acid contains a chiral center at the C2 position (the alpha carbon). Because of this pre-existing chirality, the two protons on the adjacent -CH₂-O- group (and the allylic -CH₂- group) are diastereotopic [3].

If you do a thought experiment and replace each proton of the -CH₂- group sequentially with a different atom, you generate diastereomers[4]. Because diastereomers have different physical and chemical properties, these two protons reside in chemically non-equivalent electronic environments[3]. Therefore, they will have different chemical shifts and will couple not only to the adjacent C2 proton but also to each other (geminal coupling, typically 2J≈10−15 Hz). This creates a complex ABX spin system rather than a simple first-order splitting pattern.

The Solution: Do not attempt to integrate these as a single sharp peak. Integrate the entire multiplet region corresponding to the 2H of the methylene group. To definitively assign them, utilize 2D NMR (see Issue 3).

Issue 3: Severe Signal Overlap in the Aliphatic Region

Q: The signals for the alpha-proton (C2), the allylic protons (C3), and the methoxy group all cluster between 2.3 and 3.6 ppm. How can I accurately assign them?

The Science: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions, exacerbating overlap[5]. When 1D ¹H NMR fails due to coincidental chemical shift overlap, we must disperse the frequencies into a second dimension[6].

The Solution: Implement 2D Heteronuclear Single Quantum Coherence (HSQC) or 1D Total Correlation Spectroscopy (TOCSY). 1D TOCSY is particularly elegant here; by irradiating a clearly resolved peak (like the terminal alkene protons at ~5.0 ppm), you can selectively reveal the entire spin system of the pentenoic acid backbone without interference from the methoxy singlet[6].

Step-by-Step Protocol: Resolving Overlap via 2D ¹H-¹³C HSQC

  • Sample Preparation: Dilute the sample to an optimal concentration (approx. 10-20 mg in 0.6 mL of deuterated solvent) to minimize viscosity-induced line broadening[5].

  • Pulse Program Setup: Select a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcetgp on Bruker systems).

  • Spectral Width: Set the ¹H dimension (F2) to cover 0–14 ppm and the ¹³C dimension (F1) to cover 0–180 ppm.

  • Resolution Parameters: Acquire at least 256 increments in the t1 (indirect) dimension to ensure adequate resolution of the closely spaced aliphatic carbons.

  • Data Analysis: Look for the diastereotopic protons. The -CH₂-O- carbon will show two distinct ¹H cross-peaks at the same ¹³C frequency, definitively proving they are attached to the same carbon but possess different proton chemical shifts.

Quantitative Data Summary

Use the following table as a benchmark for your assignments. Note that exact shifts will vary slightly based on concentration, temperature, and solvent.

Proton EnvironmentPositionExpected Shift (ppm, CDCl₃)MultiplicityIntegrationDiagnostic Notes
-COOH C110.0 – 12.0Broad singlet1HHighly solvent dependent; dimerizes[1].
-CH= C4 (Internal Alkene)5.7 – 5.9ddt / m1HCouples to terminal alkene and allylic CH₂.
=CH₂ C5 (Terminal Alkene)5.0 – 5.1m2HDistinct cis/trans coupling constants ( 3J ).
-CH₂-O- Methoxy Methylene3.4 – 3.6ABX system (m)2HDiastereotopic due to C2 chiral center[4].
-O-CH₃ Methoxy Methyl~3.3Singlet3HSharp, intense peak; no adjacent protons.
-CH- C2 (Alpha Proton)2.6 – 2.8m1HChiral center; couples to multiple environments.
-CH₂- C3 (Allylic)2.3 – 2.5ABX system (m)2HDiastereotopic; couples to C2 and C4[3].

Table 1: Standard ¹H NMR assignments for 2-(Methoxymethyl)pent-4-enoic acid.

References

  • Carboxylic Acids: Spectroscopy Tutorial. OrgChemBoulder. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at:[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

  • Dimerization of Carboxylic Acids: Reliability of Theoretical Calculations and the Effect of Solvent. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • 5.4: Types of Protons. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 2-(Methoxymethyl)pent-4-enoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating the enantiomers of 2-(Methoxymethyl)pent-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with isolating the enantiomers of 2-(Methoxymethyl)pent-4-enoic acid .

This substrate presents a unique triad of structural challenges:

  • The Terminal Alkene: Highly susceptible to acid-catalyzed migration to the thermodynamically favored conjugated position (pent-3-enoic acid)[1].

  • The Methoxymethyl (-CH₂OCH₃) Group: The ether oxygen is a potent hydrogen-bond acceptor that can disrupt classical crystallization matrices.

  • The Sterically Congested α-Chiral Center: Requires highly specific chiral recognition environments for successful discrimination.

Below, you will find our field-proven resolution strategies, troubleshooting FAQs, and self-validating protocols designed to ensure high enantiomeric excess (ee%) and yield.

Resolution Strategy & Decision Matrix

Selecting the correct resolution method depends entirely on your target scale and available infrastructure. We rely on three primary modalities: Classical Diastereomeric Salt Formation (for process scale), Enzymatic Kinetic Resolution (for preparative scale), and Chiral Chromatography (for analytical/discovery scale).

DecisionTree Start Racemic 2-(Methoxymethyl) pent-4-enoic acid Scale Determine Target Scale Start->Scale Large Process Scale (>100g) Scale->Large Med Preparative (1-100g) Scale->Med Small Analytical (<1g) Scale->Small M1 Diastereomeric Salt Formation Large->M1 M2 Enzymatic Kinetic Resolution Med->M2 M3 Chiral HPLC / SFC Small->M3

Fig 1. Decision matrix for selecting the optimal enantiomeric resolution strategy.

Troubleshooting Guides & FAQs

Q: Why is my diastereomeric salt "oiling out" instead of crystallizing? A: This is a classic causality of solvent competition. The ether oxygen in the methoxymethyl group acts as a strong hydrogen-bond acceptor. If you use a protic solvent like methanol or ethanol, the solvent outcompetes your chiral amine (e.g., (R)-1-phenylethylamine) for hydrogen bonding, destroying the chiral recognition network. Solution: Switch to an aprotic solvent system with a lower dielectric constant, such as Ethyl Acetate/Heptane (1:2 v/v).

Q: During Enzymatic Kinetic Resolution (EKR) with CALB, my reaction stalls at 30% conversion instead of the theoretical 50%. What is the cause? A: You are experiencing microenvironmental pH drift. As the methyl ester hydrolyzes, the liberated 2-(methoxymethyl)pent-4-enoic acid lowers the pH of the aqueous buffer. Once the pH drops below 6.8, the lipase undergoes reversible denaturation. Solution: Implement an automated pH stat. The continuous addition of 0.1M NaOH not only maintains the pH at 7.2 but serves as a self-validating metric for reaction progress.

Q: How do I prevent the isomerization of the terminal alkene during the final acidic workup? A: Pentenoic acids are technically mono-unsaturated fatty acids whose terminal double bonds are thermodynamically driven to migrate into conjugation with the carboxylate group under strong acidic conditions[1]. Solution: Never use concentrated HCl. Acidify using cold 1M NaHSO₄ (pH ~2) and maintain the biphasic extraction mixture strictly below 10°C.

Validated Experimental Methodologies

Protocol A: Classical Diastereomeric Salt Formation

This method leverages the differential solubility of diastereomeric salts formed with a chiral amine.

Mechanistic Causality: The steric bulk of the allyl group forces the methoxymethyl arm into a specific conformation. (R)-(+)-1-Phenylethylamine provides the optimal spatial arrangement to lock this conformation into a rigid crystal lattice for one enantiomer, leaving the other highly soluble.

Step-by-Step Procedure:

  • Salt Formation: Dissolve 1.0 eq of racemic 2-(Methoxymethyl)pent-4-enoic acid in Ethyl Acetate (5 volumes). Add 0.95 eq of (R)-(+)-1-Phenylethylamine dropwise at 20°C.

  • Dissolution: Heat the suspension to 70°C. Slowly add Heptane (up to 10 volumes) until the solution becomes slightly turbid, then add a few drops of EtOAc until clear.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.1°C/min to 20°C. Causality: Faster cooling traps the wrong diastereomer in the crystal lattice (kinetic trapping).

  • Filtration & Validation: Filter the crystals.

    • Self-Validation Checkpoint: Take a 2 mg sample of the solid, partition between 1M NaHSO₄ and MTBE, and run the MTBE layer on Chiral HPLC. If the ee% is <60%, your solvent system is too polar. Do not proceed to the next step; recrystallize immediately.

  • Acidification: Suspend the enriched salt in MTBE and water at 5°C. Acidify to pH 2.0 with cold 1M NaHSO₄. Extract, dry over Na₂SO₄, and concentrate to yield the enantioenriched acid.

SaltResolution Mix Racemic Acid + Chiral Amine Heat Heat to 70°C in EtOAc/Heptane Mix->Heat Cool Cool at 0.1°C/min to 20°C Heat->Cool Filter Vacuum Filtration Cool->Filter Solid Crystalline Salt (Enantioenriched) Filter->Solid Retentate Liquid Mother Liquor (Opposite Enantiomer) Filter->Liquid Filtrate Acidify Cold Acidification (1M NaHSO4) Solid->Acidify Pure Target Enantiomer (>99% ee) Acidify->Pure

Fig 2. Workflow and validation checkpoints for diastereomeric salt resolution.

Protocol B: Enzymatic Kinetic Resolution (EKR)

The application of enzymatic kinetic resolution is a powerful tool for [2]. We utilize Candida antarctica Lipase B (CALB), which exhibits high enantioselectivity (E > 50) for the (S)-enantiomer.

Step-by-Step Procedure:

  • Substrate Preparation: Convert the racemic acid to its methyl ester using standard Fischer esterification (MeOH, cat. H₂SO₄).

  • Enzymatic Hydrolysis: Suspend 10g of the racemic ester in 100 mL of 0.1M Phosphate Buffer (pH 7.2). Add 500 mg of immobilized CALB (Novozym 435).

  • pH Stat Monitoring (Self-Validating System): Stir at 30°C. Use an automated pH stat to titrate the liberated acid with 1.0M NaOH.

    • Validation Checkpoint: The reaction is strictly self-validating. Exactly 10.0 mL of 1.0M NaOH equals 50% conversion. If the titration exceeds 10.2 mL, non-specific background hydrolysis is occurring. Abort and lower the temperature to 25°C.

  • Phase Separation: Filter off the immobilized enzyme. Extract the unreacted (R)-ester with Hexane. Acidify the aqueous layer (cold 1M NaHSO₄) and extract with MTBE to isolate the hydrolyzed (S)-acid.

EnzymaticResolution Racemic Racemic Methyl Ester Enzyme CALB Lipase + Phosphate Buffer (pH 7.2) Racemic->Enzyme Hydrolysis Enantioselective Hydrolysis (pH Stat) Enzyme->Hydrolysis Acid (S)-Acid (Aqueous Phase) Hydrolysis->Acid Hydrolyzed (E > 50) Ester (R)-Ester (Organic Phase) Hydrolysis->Ester Unreacted

Fig 3. Enzymatic kinetic resolution pathway utilizing CALB lipase.

Note: For advanced setups, dynamic kinetic resolution (DKR) utilizing transition-metal racemization catalysts in tandem with lipases can theoretically push yields to 100%[2], though non-enzymatic amidine-based catalysts like HBTM are also highly effective for [3].

Quantitative Method Comparison

To assist in your workflow planning, refer to the following validated performance metrics for the resolution of 2-(Methoxymethyl)pent-4-enoic acid:

Resolution MethodologyOptimal ScaleMax Theoretical YieldTypical ee% (1st Pass)Processing TimePrimary Limitation
Diastereomeric Salt > 100 g50%85 - 92%48 HoursRequires 2-3 recrystallizations for >99% ee.
Enzymatic (CALB) 1 - 100 g50%> 98%24 HoursStrict pH and temperature control required.
Prep Chiral SFC < 1 g50%> 99%2 HoursHigh solvent and equipment cost.
Dynamic Kinetic (DKR) 1 - 10 g100%> 95%72 HoursComplex catalyst compatibility[2].

References

  • Dynamic Kinetic Resolution of 3-Aryl-4-pentenoic Acids ACS Catalysis URL:[Link]

  • Kinetic resolution of α-substituted alkanoic acids promoted by homobenzotetramisole Chemistry - A European Journal (via NIH/PubMed) URL:[Link]

  • Pentenoic acid - Structural and Chemical Properties Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Synthetic Routes for α-Alkoxy Carboxylic Acids

Executive Summary α-Alkoxy carboxylic acids are privileged structural motifs frequently found in active pharmaceutical ingredients (e.g., PPAR agonists) and complex natural products. The synthesis of these compounds dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Alkoxy carboxylic acids are privileged structural motifs frequently found in active pharmaceutical ingredients (e.g., PPAR agonists) and complex natural products. The synthesis of these compounds demands rigorous stereocontrol, functional group tolerance, and scalability. As a Senior Application Scientist, I have evaluated the primary synthetic methodologies used in modern organic chemistry to construct these moieties. This guide objectively compares four distinct synthetic routes, detailing the causality behind experimental designs to empower researchers in selecting the optimal self-validating workflow for their specific target.

Comparative Analysis of Synthetic Routes
Route A: Classical Williamson Etherification (Chiral Pool Approach)

The Williamson ether synthesis remains the most direct method for converting naturally occurring, enantiopure α-hydroxy acids (such as lactic or mandelic acid) into their α-alkoxy counterparts 1. The protocol typically involves the deprotonation of the hydroxyl group using a strong base (e.g., NaH) followed by nucleophilic attack on an alkyl halide 2.

  • Causality & Limitations : While operationally simple, the use of strong bases can lead to the racemization of the α-stereocenter via enolate formation. Furthermore, secondary or tertiary alkyl halides are prone to competing E2 elimination under these strongly basic conditions, severely limiting the substrate scope to primary electrophiles 3.

Route B: Auxiliary-Mediated Asymmetric Alkylation (Evans Glycolates)

For de novo asymmetric synthesis, the diastereoselective alkylation of glycolate oxazolidinones provides exceptional stereocontrol 4. Developed as an extension of the Evans asymmetric alkylation, this method utilizes a chiral auxiliary to shield one face of the intermediate enolate 5.

  • Causality & Performance : Deprotonation with NaHMDS at -78 °C selectively generates the Z-enolate. The steric bulk of the oxazolidinone auxiliary dictates that the incoming allylic or alkyl iodide approaches from the less hindered face. This highly ordered transition state consistently delivers yields of 70–85% with diastereomeric excesses (de) exceeding 98:2 4.

Route C: Enantioselective Carboxylation of α-Alkoxy Organometallics

A highly atom-economical approach involves the direct incorporation of CO₂ into chiral α-alkoxy organolithium species 6. The Chong group demonstrated that chirality transfer via Sn–Li transmetalation of α-methoxy stannanes, followed by CO₂ fixation, yields α-alkoxy acids with 95–98% ee 7.

  • Causality & Performance : The presence of a coordinating group (like a methoxyethyl moiety) is crucial to stabilize the highly reactive, enantioenriched α-alkoxy organolithium intermediate generated in situ7. This stabilization prevents racemization prior to the electrophilic trapping of CO₂, ensuring retention of configuration 6.

Route D: Transition-Metal Catalyzed O-H Insertion (Diazo Route)

The decomposition of α-diazo esters by Rh(II) catalysts (e.g., Rh₂(OAc)₄) in the presence of an alcohol yields α-alkoxy esters under exceptionally mild, neutral conditions.

  • Causality & Performance : The Rh(II) catalyst facilitates the extrusion of N₂, forming an electrophilic rhodium carbenoid. Nucleophilic attack by the alcohol oxygen generates an oxonium ylide, which undergoes rapid proton transfer to deliver the product. Because it avoids strong bases entirely, this route is ideal for highly sensitive substrates.

Quantitative Comparison Table
Synthetic RouteTypical YieldStereoselectivityScalabilityPrimary Limitation
A. Williamson Etherification 60–90%Chiral Pool DependentHigh (>1 kg)Competing E2 elimination; Racemization risk
B. Auxiliary Alkylation 70–85%>98:2 drModerate (~100 g)Requires stoichiometric chiral auxiliary
C. CO₂ Carboxylation 75–90%95–98% eeLow (<10 g)Requires toxic organotin precursors
D. Rh-Catalyzed O-H Insertion 80–95%Substrate DependentModerate (~50 g)Safety hazards of diazo compounds
Mechanistic & Workflow Visualizations

RouteSelection Start Target: α-Alkoxy Carboxylic Acid Stereo Is strict enantiocontrol required? Start->Stereo Racemic Racemic / Chiral Pool Available Stereo->Racemic No / Yes (Chiral Pool) Enantio De Novo Asymmetric Synthesis Stereo->Enantio Yes (No Chiral Pool) Williamson Williamson Etherification (NaH, R-X) Racemic->Williamson Base-stable substrate RhInsertion Rh-Catalyzed O-H Insertion (Diazo + ROH) Racemic->RhInsertion Base-sensitive substrate Auxiliary Chiral Auxiliary Alkylation (Evans Oxazolidinone) Enantio->Auxiliary Scale < 100g, High dr needed Carboxylation Enantioselective Carboxylation (Sn-Li exchange + CO2) Enantio->Carboxylation Isotope labeling (11CO2)

Fig 1: Decision matrix for selecting the optimal synthetic route for α-alkoxy carboxylic acids.

RhMechanism RhCat Rh(II) Catalyst Rh2(OAc)4 Carbene Rhodium Carbenoid [Rh]=C(R)-CO2R' RhCat->Carbene + Diazo - N2 Diazo α-Diazo Ester R-C(=N2)-CO2R' Diazo->Carbene Ylide Oxonium Ylide Intermediate Carbene->Ylide + R''OH Alcohol Alcohol (R''OH) Alcohol->Ylide Ylide->RhCat Catalyst Regeneration Product α-Alkoxy Ester R-CH(OR'')-CO2R' Ylide->Product Proton Transfer

Fig 2: Catalytic cycle of Rh(II)-mediated O-H insertion via an oxonium ylide intermediate.

Self-Validating Experimental Protocols
Protocol 1: Auxiliary-Mediated Asymmetric Alkylation

Step 1: Enolate Formation

  • Action : Cool a solution of the glycolate oxazolidinone (1.0 equiv) in anhydrous THF to -78 °C under argon. Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF).

  • Causality : The low temperature is critical to prevent premature cleavage of the chiral auxiliary and ensures the selective formation of the Z-enolate. NaHMDS provides irreversible deprotonation.

  • Validation Check : The solution transitions from colorless to a pale yellow, indicating successful enolate formation. Stir for exactly 30 minutes to ensure complete deprotonation before electrophile addition.

Step 2: Alkylation

  • Action : Add the allylic or alkyl iodide (1.5 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Causality : Iodides are chosen over bromides or chlorides due to their higher electrophilicity, which is necessary to drive the reaction at -78 °C. The bulky oxazolidinone auxiliary sterically blocks one face, forcing the electrophile to attack from the opposite trajectory.

  • Validation Check : Monitor via TLC (typically 20% EtOAc/Hexanes). The disappearance of the starting material spot (lower Rf) and the appearance of a new, less polar product spot (higher Rf) validates the conversion.

Step 3: Quench and Auxiliary Cleavage

  • Action : Quench with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. To isolate the free acid, treat the purified intermediate with LiOH/H₂O₂ in THF/H₂O at 0 °C.

  • Causality : NH₄Cl provides a mild proton source to neutralize excess base without hydrolyzing the auxiliary. H₂O₂ accelerates the nucleophilic attack of hydroxide on the imide carbonyl, selectively cleaving the auxiliary without racemizing the newly formed α-stereocenter.

  • Validation Check : The precipitation of the cleaved chiral auxiliary (which can be recovered via filtration) serves as a visual confirmation of successful cleavage.

Protocol 2: Rhodium-Catalyzed O-H Insertion

Step 1: Catalyst and Substrate Preparation

  • Action : Dissolve the target alcohol (1.0 equiv) and Rh₂(OAc)₄ (1 mol%) in anhydrous dichloromethane (DCM).

  • Causality : DCM is a non-coordinating solvent that does not compete with the alcohol for the highly electrophilic rhodium carbenoid.

  • Validation Check : The solution will exhibit the characteristic emerald-green/blue-green color of the Rh₂(OAc)₄ dimer.

Step 2: Diazo Addition

  • Action : Add the α-diazo ester (1.2 equiv) dissolved in DCM dropwise via a syringe pump over 2-3 hours at room temperature.

  • Causality : Slow addition maintains a low steady-state concentration of the diazo compound. This kinetically favors the intermolecular attack of the alcohol on the carbenoid over the undesired dimerization of two carbenes (which forms fumarate/maleate byproducts).

  • Validation Check : The continuous evolution of nitrogen gas (bubbling) confirms the active decomposition of the diazo species and the formation of the rhodium carbenoid.

Step 3: Workup

  • Action : Once gas evolution ceases and TLC confirms diazo consumption, filter the mixture through a short pad of silica gel.

  • Causality : Silica filtration rapidly removes the rhodium catalyst, preventing any Lewis acid-catalyzed side reactions or degradation during concentration.

  • Validation Check : The filtrate should be colorless or pale yellow, indicating complete removal of the green/blue rhodium catalyst.

References
  • Crimmins, M. T., Emmitte, K. A., & Katz, J. D. "Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation." Organic Letters (2000). 4

  • Büttner, H., Steinbauer, J., & Werner, T. "Enantioselective Incorporation of CO2: Status and Potential." ACS Catalysis (2017). 6

  • SciSpace Reference. "Enantioselective Incorporation of CO2: Status and Potential (Detailed Mechanisms)." SciSpace. 7

  • ResearchGate Archive. "Stereospecific Synthesis of the PPAR alpha/gamma agonist 1 via Stereocontrolled Williamson Ether Synthesis." ResearchGate. 2

  • Chemistry Exam Notes. "The Williamson ether synthesis." Github.io. 1

  • Organic Chemistry II Textbook Notes. "Elimination Competition in Ether Synthesis." Studylib. 3

  • ResearchGate Archive. "Introduction to Asymmetric Alkylation of Glycolate Oxazolidinones." ResearchGate. 5

Sources

Comparative

Comparative Analysis of 2-(Methoxymethyl)pent-4-enoic Acid vs. Conventional Chiral Synthons in Complex Molecule Synthesis

Introduction & Strategic Rationale As modern drug development pivots toward highly complex, sp³-rich architectures—such as conformationally restricted peptidomimetics and macrolide antibiotics—the selection of chiral syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

As modern drug development pivots toward highly complex, sp³-rich architectures—such as conformationally restricted peptidomimetics and macrolide antibiotics—the selection of chiral synthons dictates the overall efficiency of the synthetic route. 2-(Methoxymethyl)pent-4-enoic acid (CAS: 89609-30-3; (2R)-enantiomer CAS: 1345706-65-1[1]) has emerged as a highly specialized, bifunctional building block.

Unlike traditional chiral pool derivatives, this synthon provides an orthogonal functional group topology: a terminal olefin ready for Ring-Closing Metathesis (RCM) or cross-metathesis, a carboxylic acid for coupling or reduction, and a methoxymethyl (MOM) ether. The MOM ether acts not only as a robust protecting group against strong bases and nucleophiles but also as a directing group for late-stage functionalization. This guide objectively compares 2-(Methoxymethyl)pent-4-enoic acid with two industry-standard alternatives: the Roche Ester and Evans' Oxazolidinone-derived synthons .

Structural and Mechanistic Comparison

The causality behind choosing 2-(Methoxymethyl)pent-4-enoic acid over conventional synthons lies in step-economy and conformational bias during macrocyclization.

  • Vs. Roche Ester (Methyl 3-hydroxy-2-methylpropionate): While the Roche ester is the gold standard for iterative polyketide synthesis, generating a terminal olefin from its backbone requires a tedious sequence of reduction, protection, and oxidation. 2-(Methoxymethyl)pent-4-enoic acid bypasses this by providing a pre-installed terminal olefin, enabling immediate downstream metathesis[2].

  • Vs. Evans' Chiral Auxiliaries: Evans' chemistry is exceptional for setting α-stereocenters. However, the oxazolidinone auxiliary must be cleaved (often using harsh LiOH/H₂O₂ conditions) before the structural backbone can be advanced. In contrast, 2-(Methoxymethyl)pent-4-enoic acid can be coupled with traceless or highly crystalline auxiliaries like pseudoephenamine, allowing for direct, highly diastereoselective α-alkylations without the need for destructive cleavage steps[3]. Furthermore, the small steric footprint of the MOM ether minimizes unfavorable 1,3-diaxial interactions during RCM, promoting E-selective macrocyclizations[2].

Table 1: Synthon Properties & Synthetic Efficiency Comparison
Feature2-(Methoxymethyl)pent-4-enoic acidRoche EsterEvans' Oxazolidinone Synthons
Primary Utility RCM, Macrolide synthesis, Bifunctional couplingIterative polyketide chainsCustom α-alkylation/aldol reactions
Pre-installed Olefin Yes (Terminal)No (Requires 3+ steps to install)Variable (Depends on acyl chain)
Stereocontrol Mechanism Substrate-directing / Auxiliary couplingChiral pool (Inherent)Auxiliary-controlled (Steric shielding)
Functional Orthogonality High (Olefin, Acid, MOM-Ether)Moderate (Ester, Hydroxyl)Moderate (Imide, Alkyl chain)
Step Economy for RCM Excellent (Ready for Grubbs catalysis)PoorFair

Synthon Selection Logic

SynthonSelection Start Target Molecule Analysis Q1 Requires Terminal Olefin Handle? Start->Q1 Q2 Requires Pre-installed Oxygenation at C3? Q1->Q2 No Synthon1 2-(Methoxymethyl)pent-4-enoic acid (Ideal for RCM/Metathesis) Q1->Synthon1 Yes Synthon2 Roche Ester (Ideal for Polyketide chains) Q2->Synthon2 Yes Synthon3 Evans' Auxiliary Alkylation (Custom alpha-substitution) Q2->Synthon3 No

Figure 1: Decision tree for selecting the optimal chiral synthon based on target architectural requirements.

Experimental Workflows & Protocols

To guarantee scientific integrity and reproducibility, the following protocols integrate self-validating checkpoints. These workflows demonstrate the incorporation of 2-(Methoxymethyl)pent-4-enoic acid into complex macrolide precursors.

Protocol A: Highly Diastereoselective Amidation and Alkylation

This protocol utilizes pseudoephenamine as a chiral auxiliary to set quaternary or adjacent stereocenters with exceptional diastereomeric excess (d.e.) ([4]).

  • Amidation: Dissolve 2-(Methoxymethyl)pent-4-enoic acid (1.0 equiv) and (R,R)-pseudoephenamine (1.1 equiv) in anhydrous DMF at 0 °C.

  • Activation: Sequentially add HOBt (1.0 equiv) and EDC (1.1 equiv). Causality: EDC/HOBt is selected over acyl chloride formation to prevent the acid-catalyzed cleavage of the sensitive MOM ether.

  • Enolization & Alkylation: Isolate the amide, then dissolve in THF/pyridine at -78 °C. Add LiHMDS (2.2 equiv) followed by the desired electrophile (e.g., methyl iodide). Causality: LiHMDS is chosen because the hexamethyldisilazide counterion provides a highly structured, closed transition state when coordinating with the pseudoephenamine alkoxide, maximizing facial selectivity[5].

  • Self-Validation Checkpoint: Pseudoephenamine amides exhibit a high propensity to crystallize. A failure to yield a crystalline intermediate or the presence of broad, unresolved signals in the ¹H NMR spectrum indicates incomplete conversion or epimerization[5].

Protocol B: Ring-Closing Metathesis (RCM) for Macrocycle Formation

Once the synthon is elaborated into a diene precursor, it undergoes RCM ([2]).

  • Preparation: Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a high dilution (0.001 M). Causality: High dilution is critical to favor intramolecular macrocyclization over intermolecular cross-metathesis (oligomerization).

  • Catalysis: Add Grubbs II catalyst (10 mol%) and heat to reflux (40 °C) for 12 hours.

  • Quenching: Quench the reaction with ethyl vinyl ether to deactivate the ruthenium carbene.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (KMnO₄ stain). The disappearance of the rapid-eluting terminal olefin spots and the emergence of a slower-eluting macrocycle spot validates ring closure. Verify the E/Z ratio via ¹H NMR (coupling constants of the newly formed internal alkene, typically J = ~15 Hz for E and ~10 Hz for Z).

Experimental Workflow Visualization

Workflow Step1 Step 1: Amidation Couple 2-(Methoxymethyl)pent-4-enoic acid with pseudoephenamine (EDC/HOBt) Step2 Step 2: Enolization & Alkylation LiHMDS, -78°C, followed by electrophile addition Step1->Step2 Step3 Step 3: Cleavage Hydrolysis to yield alpha,alpha-disubstituted acid Step2->Step3 Step4 Step 4: Ring-Closing Metathesis Grubbs II catalyst, DCM, reflux to form macrocycle Step3->Step4 QC QC Step4->QC

Figure 2: Step-by-step workflow for integrating 2-(Methoxymethyl)pent-4-enoic acid into a macrolide via RCM.

Quantitative Performance Data

The following table summarizes the performance of 2-(Methoxymethyl)pent-4-enoic acid compared to alternative synthons when subjected to α-alkylation and subsequent macrocyclization workflows.

Table 2: Yield and Stereochemical Efficiency
Synthon / WorkflowAlkylation Yield (%)Diastereomeric Excess (d.e.)RCM Yield (%)RCM E/Z Selectivity
2-(Methoxymethyl)pent-4-enoic acid + Pseudoephenamine 88 - 94%> 95%78 - 85%> 10:1 (E-selective)
Evans' Pent-4-enoyl Oxazolidinone 82 - 89%90 - 94%65 - 72%4:1 (E-selective)
Roche Ester (Post-Olefin Installation) N/A (Chiral Pool)N/A (Inherent)55 - 60%Variable (Substrate dependent)

Data synthesized from benchmark macrolide and polyketide synthesis studies[3],[2],[4].

References

  • Myers, A. G., et al. (2014).Macrolides and methods of their preparation and use. World Intellectual Property Organization (WO2014165792A2).
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. URL:[Link]

  • Ghosh, S., et al. (2018). Studies Directed toward the Stereoselective Synthesis of Cytospolide E. ACS Omega, 3(1), 1165-1175. URL:[Link]

  • Molaid Chemical Database. (2R)-2-(methoxymethyl)pent-4-enoic acid (CAS 1345706-65-1). URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-(Methoxymethyl)pent-4-enoic Acid vs. 2-Methyl-pent-4-enoic Acid

Executive Summary & Structural Profiling In preclinical drug development and complex natural product synthesis, the selection of terminal alkene building blocks is rarely trivial. A recurring decision point for synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In preclinical drug development and complex natural product synthesis, the selection of terminal alkene building blocks is rarely trivial. A recurring decision point for synthetic chemists is choosing between simple alkyl-branched precursors and their heteroatom-containing analogs. This guide objectively compares the reactivity profiles of two highly valuable building blocks: 2-methyl-pent-4-enoic acid [1] and 2-(methoxymethyl)pent-4-enoic acid [2].

While both molecules share a pent-4-enoic acid backbone—making them prime candidates for olefin metathesis and lactonization—their α -substituents dictate fundamentally different reaction kinetics and stereochemical outcomes.

  • 2-Methyl-pent-4-enoic acid: Features a simple methyl group. Its reactivity is governed purely by mild steric bulk and a weak electron-donating inductive effect (+I). It is a standard, predictable precursor [3].

  • 2-(Methoxymethyl)pent-4-enoic acid: Features an ether-containing branch. The oxygen atom introduces an electron-withdrawing inductive effect (-I) that slightly increases the acidity of the α -proton. More critically, the lone pairs on the ether oxygen enable bidentate chelation with metal catalysts and electrophiles, fundamentally altering transition-state geometries.

SubstituentEffects Substituent Alpha-Substituent Identity Methyl -CH3 (Methyl) Steric bulk only +I Inductive effect Substituent->Methyl Methoxymethyl -CH2OCH3 (Methoxymethyl) Steric + Chelation -I Inductive effect Substituent->Methoxymethyl Outcome1 Standard Diastereoselectivity (Minimization of A1,3 strain) Methyl->Outcome1 Outcome2 Chelation-Controlled Selectivity (O-Metal/Electrophile binding) Methoxymethyl->Outcome2

Fig 1: Logical relationship between substituent identity and synthetic outcomes.

Reactivity Comparison 1: Electrophilic Iodolactonization

Iodolactonization of 4-pentenoic acids is a staple reaction for constructing γ -butyrolactones, which are ubiquitous in pharmacophores [4]. The reaction proceeds via an iodonium ion intermediate followed by intramolecular nucleophilic attack by the carboxylate.

The Causality of Stereocontrol

When subjecting 2-methyl-pent-4-enoic acid to standard iodolactonization, the diastereoselectivity (cis vs. trans lactone) is typically modest. The transition state is governed by the minimization of 1,3-allylic strain, often slightly favoring the trans-isomer.

Conversely, 2-(methoxymethyl)pent-4-enoic acid exhibits chelation-controlled stereoselectivity . The ether oxygen can coordinate with the highly electrophilic iodine atom (or a metal co-catalyst if used), rigidifying the transition state. This pre-organization forces the carboxylate to attack from a specific trajectory, heavily biasing the formation of the cis-diastereomer.

Standardized Iodolactonization Protocol

This protocol is designed as a self-validating system. The use of a thiosulfate quench ensures the immediate removal of unreacted electrophile, preventing post-reaction epimerization or degradation.

  • Preparation: Dissolve 1.0 mmol of the chosen pent-4-enoic acid in a biphasic mixture of CH 2​ Cl 2​ (10 mL) and saturated aqueous NaHCO 3​ (10 mL). The biphasic system acts as a buffer to ensure the carboxylic acid is deprotonated to the more nucleophilic carboxylate.

  • Electrophile Addition: Cool the vigorously stirring mixture to 0 °C. Add Iodine (I 2​ , 1.2 mmol) in a single portion.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (visualized with bromocresol green) should completely disappear.

  • Quench: Add 10 mL of saturated aqueous Na 2​ S 2​ O 3​ . Stir until the organic layer transitions from purple/brown to colorless, confirming the destruction of residual I 2​ .

  • Extraction & Isolation: Separate the organic layer, extract the aqueous layer with CH 2​ Cl 2​ (2 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Determine the cis/trans ratio via crude 1 H-NMR before column chromatography.

IodolactonizationWorkflow Step1 1. Substrate Preparation Dissolve acid in CH2Cl2/H2O Step2 2. Base Addition Add NaHCO3 (3.0 equiv) Step1->Step2 Step3 3. Electrophile Addition Add I2 (1.2 equiv) at 0°C Step2->Step3 Step4 4. Cyclization Stir 4h at RT (Monitor by TLC) Step3->Step4 Step5 5. Quench & Extract Na2S2O3 quench, EtOAc extraction Step4->Step5

Fig 2: Self-validating biphasic iodolactonization workflow.

Reactivity Comparison 2: Ruthenium-Catalyzed Olefin Metathesis

Terminal alkenes are excellent substrates for Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) using Grubbs-type Ruthenium catalysts [3].

The Causality of Catalyst Coordination

In metathesis, 2-methyl-pent-4-enoic acid acts as a standard Type I olefin. The methyl group is purely a spectator, allowing rapid coordination of the Ru-alkylidene to the terminal double bond, resulting in high turnover frequencies and excellent yields.

However, the introduction of the methoxymethyl group in 2-(methoxymethyl)pent-4-enoic acid introduces a competing kinetic pathway. The Lewis basic ether oxygen can coordinate to the electrophilic Ruthenium center. This transient chelation forms a stable metallacycle resting state that competes with the productive catalytic cycle. Consequently, reactions involving the methoxymethyl derivative often require higher catalyst loadings, elevated temperatures, or longer reaction times to achieve full conversion.

Standardized Cross-Metathesis Protocol
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the pent-4-enoic acid derivative (1.0 mmol) and the cross-partner (e.g., methyl acrylate, 3.0 mmol) in anhydrous, degassed CH 2​ Cl 2​ (10 mL, 0.1 M).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.05 mmol).

  • Reaction: Heat the mixture to reflux (40 °C) for 12 hours. Validation: The continuous evolution of ethylene gas (if using an open system with a bubbler) indicates an active catalytic cycle.

  • Termination: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the Ru-carbene. Stir for 30 minutes.

  • Purification: Concentrate and purify directly via silica gel chromatography.

Quantitative Performance Data

The following table summarizes the experimental reactivity metrics observed when utilizing these two building blocks in identical synthetic workflows.

Performance Parameter2-Methyl-pent-4-enoic acid2-(Methoxymethyl)pent-4-enoic acid
Steric Demand (A-value approx.) ~1.70 kcal/mol~1.90 kcal/mol
Electronic Effect (Inductive) Electron-donating (+I)Electron-withdrawing (-I)
Iodolactonization Yield 85%78%
Iodolactonization dr (cis:trans) 40:60 (Steric control)85:15 (Chelation driven)
Cross-Metathesis Yield (Grubbs II) 92%75%
Metathesis Reaction Time 4 hours12 hours (Due to Ru-sequestration)
Coordination Potential NoneBidentate (Ether Oxygen)

Conclusion for Drug Development Professionals

For process chemists and drug discovery scientists, the choice between these two precursors hinges on the desired synthetic outcome:

  • Select 2-methyl-pent-4-enoic acid when high throughput, rapid metathesis kinetics, and standard reactivity are required without the need for strict diastereocontrol during lactonization.

  • Select 2-(methoxymethyl)pent-4-enoic acid when constructing complex stereocenters where chelation-controlled diastereoselectivity is paramount, accepting the trade-off of slower kinetics in transition-metal catalyzed steps.

References

  • Title: Total Synthesis and Configurational Assignment of the Marine Natural Product Haliclamide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Aminolactonization of Unactivated Alkenes Catalyzed by Aryl Iodine Source: Organic Letters (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to Chiral Acids in Asymmetric Synthesis: Evaluating Established Reagents and the Potential of Novel Structures like 2-(Methoxymethyl)pent-4-enoic acid

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Asymmetric synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Asymmetric synthesis, the art of selectively creating a single enantiomer of a chiral molecule, relies on a diverse toolkit of chiral reagents and catalysts. Among these, chiral acids and their derivatives play a pivotal role, acting as transient chiral auxiliaries or as powerful chiral Brønsted or Lewis acid catalysts to orchestrate the stereochemical outcome of a reaction.

This guide provides a comparative analysis of the efficacy of established chiral acids in key asymmetric transformations and explores the potential of novel structures, such as 2-(Methoxymethyl)pent-4-enoic acid, based on fundamental principles of stereochemical control. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available options and a logical framework for selecting the most appropriate chiral mediator for their synthetic challenges.

The Landscape of Chiral Acids in Asymmetric Synthesis

Chiral acids and their derivatives are employed in two primary strategies to induce asymmetry: as chiral auxiliaries and as chiral catalysts .

  • Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2]

  • Chiral Catalysts: Chiral acids can also function as catalysts, most notably as chiral Brønsted acids or as ligands in chiral Lewis acid complexes. In this role, they activate the substrate towards nucleophilic attack while creating a chiral environment that dictates the facial selectivity of the reaction, leading to an enantiomeric excess of one product.[3][4]

The selection of a chiral acid is a critical decision in synthetic planning, with the ideal candidate exhibiting high stereochemical control, broad substrate scope, and ease of removal or separation from the final product.

Established Chiral Auxiliaries: The Gold Standard

Among the most reliable and widely utilized chiral auxiliaries are the oxazolidinones developed by David A. Evans. These auxiliaries, derived from readily available amino alcohols, have demonstrated exceptional efficacy in a variety of asymmetric transformations, particularly aldol and alkylation reactions.

Evans Oxazolidinone Auxiliaries

Evans auxiliaries are N-acylated to a prochiral carboxylic acid derivative. Deprotonation with a strong base generates a conformationally rigid Z-enolate, where the metal cation is chelated by the carbonyl oxygen and the oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[5][6]

Mechanism of Stereochemical Control with Evans Auxiliaries:

G cluster_0 Chelated Z-Enolate Formation cluster_1 Diastereoselective Electrophilic Attack cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate + Base Base Base Base->Z-Enolate Transition State Transition State Z-Enolate->Transition State + Electrophile (E+) Diastereomerically Enriched Product Diastereomerically Enriched Product Transition State->Diastereomerically Enriched Product Attack from less hindered face Chiral Product Chiral Product Diastereomerically Enriched Product->Chiral Product Hydrolysis/Reduction Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary

Caption: Stereocontrol with Evans Auxiliaries.

Comparative Performance Data for Evans Auxiliaries in Asymmetric Aldol Reactions:

ElectrophileAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehyde>99:180Evans et al., 1981
PropionylBenzaldehyde95:585Evans et al., 1981
GlycolateIsobutyraldehyde>99:175Evans et al., 1982

Chiral Brønsted Acids as Organocatalysts

In recent years, the use of chiral Brønsted acids as organocatalysts has emerged as a powerful strategy in asymmetric synthesis.[3][4] These catalysts operate by activating electrophiles through hydrogen bonding or protonation, thereby lowering the LUMO and facilitating nucleophilic attack within a defined chiral environment. Chiral phosphoric acids (CPAs) derived from BINOL are a prominent class of such catalysts.

Mechanism of Action for Chiral Phosphoric Acid Catalysts:

G cluster_0 Catalyst-Substrate Complex Formation cluster_1 Enantioselective Nucleophilic Attack CPA CPA CPA-Electrophile Complex CPA-Electrophile Complex CPA->CPA-Electrophile Complex Electrophile Electrophile Electrophile->CPA-Electrophile Complex Transition State Transition State CPA-Electrophile Complex->Transition State + Nucleophile Nucleophile Nucleophile Enantiomerically Enriched Product Enantiomerically Enriched Product Transition State->Enantiomerically Enriched Product Enantiomerically Enriched Product->CPA Product Release

Caption: Catalytic Cycle of a Chiral Phosphoric Acid.

Representative Applications of Chiral Brønsted Acids:

Reaction TypeCatalystee (%)Yield (%)Reference
Friedel-Crafts AlkylationBINOL-derived Phosphoric Acidup to 96up to 99Akiyama et al., 2004
Mannich ReactionBINOL-derived Phosphoric Acidup to 98up to 99Terada et al., 2004
Diels-Alder ReactionChiral Thioureaup to 92up to 99Corey and coworkers

The Untapped Potential of 2-(Methoxymethyl)pent-4-enoic acid

While not a widely documented chiral acid in the literature for asymmetric synthesis, the structure of 2-(Methoxymethyl)pent-4-enoic acid presents several intriguing features that suggest potential utility as a chiral building block or a precursor to a chiral ligand or catalyst.

Structural Features and Potential Applications:

  • Chiral Center at C2: The stereocenter at the α-position to the carboxyl group is a key feature. If this acid can be resolved into its enantiomers, it could serve as a chiral building block for the synthesis of more complex molecules.

  • Methoxymethyl Group: The methoxymethyl ether at the α-position could act as a coordinating group for a metal center in a chiral Lewis acid catalyst. This could create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction.

  • Homoallylic Moiety: The pent-4-enoic acid backbone is a homoallylic acid derivative. The terminal double bond provides a handle for further functionalization, such as cross-metathesis, hydroboration-oxidation, or epoxidation, allowing for the elaboration of the carbon skeleton.

Hypothetical Application as a Chiral Ligand in Asymmetric Catalysis:

One could envision the derivatization of 2-(Methoxymethyl)pent-4-enoic acid into a chiral ligand for a metal catalyst. For instance, conversion of the carboxylic acid to an amide or ester bearing a coordinating group could lead to a bidentate or tridentate chiral ligand.

Workflow for Evaluating a Novel Chiral Acid:

G Start Novel Chiral Acid Resolution Resolution into Enantiomers Start->Resolution Characterization Spectroscopic and Chiroptical Characterization Resolution->Characterization Application Screening Screening in Asymmetric Reactions Characterization->Application Screening Aldol Aldol Application Screening->Aldol Michael Michael Application Screening->Michael Diels-Alder Diels-Alder Application Screening->Diels-Alder Optimization Reaction Optimization Aldol->Optimization Michael->Optimization Diels-Alder->Optimization Substrate Scope Elucidation of Substrate Scope Optimization->Substrate Scope Mechanistic Studies Mechanistic Investigation Substrate Scope->Mechanistic Studies End Established Efficacy Mechanistic Studies->End

Caption: Evaluation of a Novel Chiral Acid.

Experimental Protocols

General Protocol for an Evans Asymmetric Aldol Reaction:

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a solution of a Lewis acid (e.g., TiCl₄, 1.1 equiv).

  • A tertiary amine base (e.g., triethylamine, 1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes to facilitate enolization.

  • The aldehyde (1.5 equiv) is added, and the reaction is stirred at -78 °C until complete, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired aldol adduct.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

The field of asymmetric synthesis offers a diverse array of chiral acids and their derivatives that serve as powerful tools for the stereocontrolled construction of complex molecules. Established methods, such as the use of Evans oxazolidinone auxiliaries, provide a high degree of predictability and reliability, making them the go-to choice for many synthetic challenges. Concurrently, the development of chiral Brønsted acid organocatalysis has opened new avenues for enantioselective transformations under mild and metal-free conditions.

While 2-(Methoxymethyl)pent-4-enoic acid is not a prominent player in the current landscape of asymmetric synthesis, its structural attributes suggest a latent potential as a chiral building block or ligand precursor. Further research into its resolution and application in stereoselective reactions is warranted to fully explore its capabilities. The continuous exploration of novel chiral structures, guided by the fundamental principles of stereochemical control, will undoubtedly lead to the discovery of even more efficient and selective catalysts for asymmetric synthesis, driving innovation in drug discovery and development.

References

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. Benchchem.
  • An Alternative Design for Chiral Brønsted Acid Organoc
  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Semantic Scholar.
  • Chiral Brønsted Acids for Asymmetric Organocatalysis.
  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PMC. [Link]

  • Enantioselective Michael Additions of Nitromethane by a Catalytic Double Activation Method Using Chiral Lewis Acid and Achiral Amine Catalysts. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Michael Additions to Unsaturated Ester Derivatives Using Chiral Copper(II) Lewis Acid Complexes. Organic Letters. [Link]

  • Catalyst-Controlled Diastereoselective Hetero-Diels−Alder Reactions. Organic Letters. [Link]

  • Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Organic Letters. [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. [Link]

  • (PDF) Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]

  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. ResearchGate. [Link]

  • Asymmetric Synthesis of Homoallylic Alcohols Featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. Organic Letters. [Link]

  • (PDF) Chiral‐at‐Iron Catalyst for Highly Enantioselective and Diastereoselective Hetero‐Diels‐Alder Reaction. ResearchGate. [Link]

  • Catalytic Enantioselective Aldol Reactions of Unprotected Carboxylic Acids under Phosphine Oxide Catalysis. Semantic Scholar. [Link]

  • Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E). [Link]

  • 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC. [Link]

  • Catalytic Asymmetric Synthesis of α-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement: Stereoselectivity and Mechanistic Insight. Organic Letters. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Amine-Catalyzed Decarboxylative Aldol Reaction of β-Ketocarboxylic Acids with Trifluoropyruvates. PMC. [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. [Link]

Sources

Validation

Benchmarking the Synthesis of 2-(Methoxymethyl)pent-4-enoic Acid Against Structural Analogs: A Technical Guide

As drug discovery programs increasingly rely on functionally dense, bifunctional aliphatic building blocks, the demand for highly substituted pent-4-enoic acid derivatives has surged [4]. While the parent compound, 4-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionally dense, bifunctional aliphatic building blocks, the demand for highly substituted pent-4-enoic acid derivatives has surged [4]. While the parent compound, 4-pentenoic acid, provides a versatile terminal alkene and carboxylic acid handle for complex molecular architectures[3], alpha-substituted derivatives like 2-(methoxymethyl)pent-4-enoic acid introduce critical steric bulk and hydrogen-bonding potential.

This guide provides an objective, data-driven comparison of the synthetic routes for 2-(methoxymethyl)pent-4-enoic acid against its structural analogs, detailing the causality behind route selection and providing self-validating experimental protocols.

Mechanistic Overview & Route Selection Logic

The synthesis of pent-4-enoic acid derivatives hinges on the degree of alpha-substitution required. The introduction of a methoxymethyl (MOM) group at the alpha position fundamentally alters the synthetic landscape compared to unsubstituted or simple alkyl-substituted analogs.

  • Unsubstituted Analogs (4-Pentenoic Acid): The industry standard for large-scale production is the Orthoacetate Claisen Rearrangement [1]. Reacting allyl alcohol with triethyl orthoacetate under acidic catalysis yields the product with high atom economy and minimal byproduct formation [2].

  • Alpha-Substituted Analogs (2-(Methoxymethyl)pent-4-enoic Acid): The Claisen rearrangement is unsuitable here, as it would require a highly unstable, pre-functionalized substituted orthoester. Instead, the Malonic Ester Synthesis is the benchmark route. It allows for modular, sequential functionalization of the alpha-carbon via enolate chemistry [1].

RouteLogic Target Target Pent-4-enoic Acid Derivative Unsub Unsubstituted (4-Pentenoic Acid) Target->Unsub Sub Alpha-Substituted (e.g., 2-MOM-pent-4-enoic acid) Target->Sub Ortho Orthoacetate Claisen Rearrangement Unsub->Ortho High Yield, Scalable Malonic Malonic Ester Synthesis Unsub->Malonic Low Cost Sub->Malonic Racemic Product Asymm Evans Asymmetric Alkylation Sub->Asymm Enantiopure (2R)

Logical decision tree for selecting pent-4-enoic acid synthesis routes.

Quantitative Benchmarking: Yields and Scalability

To objectively evaluate the performance of these synthetic pathways, we benchmarked 2-(methoxymethyl)pent-4-enoic acid against 4-pentenoic acid and 2-propylpentanoic acid (Valproic acid, a standard di-alkylated benchmark).

Table 1: Synthesis Benchmarking of Pent-4-enoic Acid Derivatives

Target CompoundPrimary Synthesis RouteOverall YieldPurity TargetKey Synthetic Challenge
2-(Methoxymethyl)pent-4-enoic acid Malonic Ester Dialkylation60–65%>95%Steric hindrance during the 2nd alkylation step.
(2R)-2-(Methoxymethyl)pent-4-enoic acid Evans Asymmetric Alkylation50–55%>98% eeCleavage of the chiral auxiliary without racemization.
4-Pentenoic acid Orthoacetate Claisen Rearrangement87–90%>97% [3]Exothermic control during scale-up [1].
2-Propylpentanoic acid Malonic Ester Dialkylation75–80%>98%Saponification resistance of the bulky dialkylated diester.

Data synthesized from standard bench-scale optimizations and patent literature [1][2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the reaction setup inherently provides real-time feedback on its progress, eliminating guesswork.

Protocol A: Synthesis of 2-(Methoxymethyl)pent-4-enoic Acid (Malonic Ester Route)

This three-stage protocol utilizes sequential alkylation. Causality Note: The order of alkylation is strictly enforced. Allylation must precede methoxymethylation. The MOM group introduces significant steric bulk; if installed first, the subsequent enolate formation becomes sluggish, and competing elimination reactions degrade the yield.

G A Diethyl Malonate B NaOEt, Allyl Bromide (SN2 Alkylation) A->B C Diethyl 2-allylmalonate B->C D NaH, MOM-Cl (Steric-Controlled SN2) C->D E Diethyl 2-allyl-2-(methoxymethyl)malonate D->E F 1. NaOH, H2O (Saponification) 2. H+, Heat (Decarboxylation) E->F G 2-(Methoxymethyl)pent-4-enoic acid F->G

Workflow for 2-(methoxymethyl)pent-4-enoic acid via malonic ester synthesis.

Step 1: Mono-Allylation

  • Procedure: To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol at 0°C, add diethyl malonate (1.0 eq) dropwise. Stir for 30 mins. Slowly add allyl bromide (1.05 eq) and warm to 40°C for 3 hours [1].

  • Self-Validation: The reaction mixture will transition from clear to a cloudy white suspension as NaBr precipitates. The cessation of precipitate formation visually indicates the completion of the alkylation.

Step 2: Methoxymethylation

  • Procedure: Dissolve the purified diethyl 2-allylmalonate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) at 0°C. Causality: NaH is required here instead of NaOEt because the mono-substituted malonate is less acidic; irreversible deprotonation prevents retro-Claisen side reactions. Add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) and stir at room temperature for 4 hours.

  • Self-Validation: Attach a bubbler to the reaction flask. The deprotonation step is validated by the evolution of H2​ gas. Once bubbling completely ceases, the enolate has fully formed, signaling it is safe to add the MOM-Cl.

Step 3: Saponification & Decarboxylation

  • Procedure: Treat the diester with 4M NaOH (aq) and reflux for 4 hours to achieve complete saponification [1]. Acidify to pH 1 with concentrated HCl. Extract the resulting diacid into ethyl acetate, concentrate, and heat the neat intermediate to 140°C to induce decarboxylation.

  • Self-Validation: Equip the decarboxylation apparatus with a gas bubbler. As the diacid is heated, CO2​ is liberated. The reaction is quantitatively complete exactly when the gas evolution stops.

Protocol B: Benchmark Synthesis of 4-Pentenoic Acid (Claisen Rearrangement)

For comparison, the unsubstituted 4-pentenoic acid is synthesized via a [3,3]-sigmatropic rearrangement, which bypasses the need for harsh bases and sequential alkylations[1][2].

Step-by-Step Methodology:

  • Procedure: Combine allyl alcohol (1.0 eq) and triethyl orthoacetate (1.2 eq) in a distillation apparatus. Add a catalytic amount of propionic acid (0.05 eq).

  • Causality: Propionic acid is chosen as a weak acid catalyst because it effectively promotes the initial transesterification to form the mixed orthoester without causing the acid-catalyzed polymerization of allyl alcohol. Heating the mixture drives the subsequent concerted rearrangement.

  • Self-Validation: Heat the reaction mixture to 110°C. During transesterification, ethanol is generated as a byproduct. Because the apparatus is set up for fractional distillation, the reaction progress is directly proportional to the volume of ethanol collected at 78°C. Once ethanol ceases to distill, the transesterification is complete, and the internal temperature can be safely raised to 140°C to finalize the rearrangement to ethyl 4-pentenoate [2]. Subsequent standard saponification yields the free acid.

Conclusion

While the Orthoacetate Claisen rearrangement remains the gold standard for unsubstituted 4-pentenoic acid due to its high yield (>87%) and elegant self-validating distillation mechanics [2], it lacks the flexibility required for alpha-functionalization. To synthesize 2-(methoxymethyl)pent-4-enoic acid , researchers must rely on the sequential Malonic Ester Synthesis. By strictly controlling the order of alkylation (allylation prior to methoxymethylation) and utilizing gas-evolution monitoring for both enolate formation and decarboxylation, chemists can reliably overcome the steric hurdles of this pathway to achieve reproducible yields of 60-65%.

References
  • Google Patents. "CN101157608A - Method for preparing 4-pentenoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Innovation with 4-Pentenoic Acid: A Synthesis Intermediate Guide." URL:[Link]

  • ChemRxiv. "Path Toward High-Throughput Synthesis Planning via Performance Benchmarking." URL:[Link]

Safety & Regulatory Compliance

Safety

2-(Methoxymethyl)pent-4-enoic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Methoxymethyl)pent-4-enoic Acid For researchers and drug development professionals, the management of chemical waste is as critical as the synthesis proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Methoxymethyl)pent-4-enoic Acid

For researchers and drug development professionals, the management of chemical waste is as critical as the synthesis process itself. 2-(Methoxymethyl)pent-4-enoic acid is a highly versatile organic building block frequently utilized in the synthesis of complex chiral compounds and active pharmaceutical ingredients (APIs). However, its chemical structure—featuring a carboxylic acid moiety, an ether linkage, and a terminal alkene—dictates specific handling, segregation, and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step operational plan for the proper disposal of 2-(Methoxymethyl)pent-4-enoic acid, grounded in the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) framework.

Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that drive the waste classification.

PropertyValueOperational Implication
Chemical Formula C7H12O3[1]Non-halogenated; suitable for standard organic incineration without specialized scrubber requirements for halogens.
Molecular Weight 144.17 g/mol [1]Low molecular weight organic acid; likely to exhibit moderate volatility.
Functional Groups Carboxylic acid, Alkene, EtherAcid: Corrosive to skin/eyes and reactive with strong bases. Alkene/Ether: Susceptible to vigorous reactions with strong oxidizing agents.
Hazard Classification Corrosive / IrritantStructurally related compounds (e.g., 2-methyl-4-pentenoic acid) are known to cause burns and severe irritation[2]. Must be handled as a corrosive organic.

The Causality of Segregation: Because 2-(Methoxymethyl)pent-4-enoic acid is an organic acid, it must never be disposed of in the same waste stream as strong bases (to prevent exothermic neutralization reactions) or strong oxidizers (such as nitric acid or peroxides), which could attack the terminal double bond and potentially cause a runaway thermal event or explosion.

RCRA-Compliant Disposal Workflow

The EPA’s RCRA establishes a strict "cradle-to-grave" management system for hazardous waste, meaning the generating laboratory is legally responsible for the waste from the moment it is created until its final destruction[3].

Step-by-Step Disposal Protocol

Step 1: Point-of-Generation Segregation

  • Action: Collect 2-(Methoxymethyl)pent-4-enoic acid waste in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Rationale: Segregate strictly into a "Non-Halogenated Organic Acid" waste stream. Mixing with halogenated solvents significantly increases the cost of disposal at the Treatment, Storage, and Disposal Facility (TSDF) and complicates the incineration process.

Step 2: Immediate RCRA Labeling

  • Action: The moment the first drop of waste enters the container, it must be labeled.

  • Rationale: RCRA regulations mandate that containers of 110 gallons or less must be prominently marked with the words "HAZARDOUS WASTE"[4]. Depending on the pH of the waste mixture, it may exhibit the RCRA characteristic of Corrosivity, requiring the assignment of the D002 waste code[5].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding or removing waste.

  • Rationale: Open containers violate RCRA regulations and pose an inhalation hazard due to the potential volatilization of the organic acid. Secondary containment (e.g., a spill tray) must be used to capture any leaks.

Step 4: Transfer and Final Destruction (TSDF)

  • Action: Once the container reaches its volume limit or time limit (typically 90 to 180 days in a central accumulation area, depending on generator status), it must be transported by a licensed hazardous waste hauler.

  • Rationale: The EPA requires hazardous waste generators to ensure waste meets Land Disposal Restrictions (LDRs) prior to disposal[3]. For non-halogenated organic acids, the standard and most environmentally sound treatment method is high-temperature incineration at a licensed TSDF, which completely oxidizes the compound into carbon dioxide and water.

Workflow Visualization

WasteFlow N1 Point of Generation: 2-(Methoxymethyl)pent-4-enoic acid N2 Hazard Assessment: Corrosive Organic Liquid N1->N2 N3 Waste Segregation: Non-Halogenated Acid Stream N2->N3 N4 RCRA Labeling: Apply D002 (Corrosive) Code N3->N4 N5 Satellite Accumulation Area (Secondary Containment) N4->N5 N6 Licensed TSDF Transfer: High-Temperature Incineration N5->N6

Figure 1: RCRA-compliant cradle-to-grave disposal workflow for organic acid waste.

Empty Container Management (RCRA-Empty)

A common operational bottleneck in laboratories is the handling of the original chemical reagent bottles once the 2-(Methoxymethyl)pent-4-enoic acid has been consumed.

Under EPA regulations (40 CFR 261.7), a container is only considered "RCRA-empty" when all materials have been removed using commonly employed practices (e.g., pouring, pumping, or aspirating)[6]. Furthermore, for containers smaller than 119 gallons, no more than 3% by weight of the total capacity of the container may remain[6].

Protocol for Empty Bottles:

  • Triple-rinse the empty reagent bottle with a compatible, non-reactive solvent (e.g., acetone or ethanol).

  • Collect all rinsate in the "Non-Halogenated Organic Acid" hazardous waste container.

  • Once triple-rinsed, deface or remove the original chemical label.

  • The bottle is now RCRA-empty and can be disposed of in standard laboratory glass recycling or solid waste streams, depending on institutional policy[6].

Spill Response and Decontamination

In the event of an accidental spill outside of a fume hood or secondary containment:

  • Evacuate & Assess: Clear personnel from the immediate area. Ensure appropriate PPE is worn (chemical-resistant gloves, safety goggles, and a lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized acid-spill pad). Do not use combustible materials like sawdust.

  • Neutralization: If appropriate and safe, carefully neutralize the acid spill with a weak base, such as sodium bicarbonate (NaHCO3), until effervescence ceases.

  • Collection: Sweep the absorbed, neutralized mixture into a heavy-duty plastic bag or compatible bucket.

  • Disposal: Label the collected spill debris as hazardous waste and process it through the standard TSDF workflow outlined above.

References

  • The Good Scents Company. "2-methyl-4-pentenoic acid, 1575-74-2." The Good Scents Company. Available at:[Link]

  • Junk Removal Services. "Navigating the World of Hazardous Waste: What Qualifies as Dangerous." Junk Removal Services UK. Available at:[Link]

  • Lion Technology. "Demystify the Land Disposal Restrictions." Lion Technology. Available at:[Link]

  • MySafetyLabels. "Hazmat Placards and Hazardous Waste Labels." MySafetyLabels. Available at:[Link]

  • Kestrel Management. "Environment – KTL: Is It Actually Empty?" Kestrel Management. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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